Oclacitinib

Catalog No.
S548081
CAS No.
M.F
C15H23N5O2S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oclacitinib

Product Name

Oclacitinib

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

solubility

Soluble in DMSO, not in water

Synonyms

PF03394197; PF-03394197; PF 03394197; Oclacitinib; Apoquel.

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

The exact mass of the compound Oclacitinib is 337.15725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Oclacitinib mechanism of action JAK STAT pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Oclacitinib's mechanism can be broken down into its action on enzyme systems and the resulting physiological effects.

1. Inhibition of Janus Kinases this compound acts as an ATP-competitive inhibitor that binds to the kinase domain of JAK enzymes, primarily when they are in their active conformation, blocking their enzymatic activity [1]. It demonstrates potent and selective inhibition against JAK family members, with a marked preference for JAK1 [2] [3].

The following table shows its inhibitory potency (IC50 values) against different JAK enzymes from isolated enzyme assays [2] [4]:

JAK Enzyme Mean IC50 (nM)
JAK1 10
JAK2 18
JAK3 99
TYK2 84

This profile makes this compound relatively selective for JAK1 over JAK2 (by 1.8-fold) and JAK3 (by 9.9-fold) [3]. This selectivity is crucial because JAK2 is heavily involved in hematopoiesis, and sparing it helps minimize adverse effects on blood cell production [2] [4]. The drug showed no significant activity against a panel of 38 non-JAK kinases at concentrations up to 1000 nM, confirming its high specificity [2].

2. Downstream Effects on Cytokine Function By inhibiting JAK1, this compound effectively blocks the signaling of cytokines that depend on this enzyme. The table below lists key cytokines inhibited by this compound and their roles in allergy and inflammation [2] [3] [4]:

Cytokine Primary Role Inhibition by this compound (IC50 range)
IL-31 Pruritus (itch induction) 36 nM
IL-4 Allergic responses, Th2-cell differentiation 249 nM
IL-13 Allergic responses, Th2-cell differentiation 130 nM
IL-2 T-cell proliferation & inflammation 78 nM
IL-6 Inflammation 131 nM

In contrast, this compound has minimal effect on cytokines that do not primarily signal through JAK1, such as Erythropoietin (EPO) and Granulocyte/Macrophage Colony-Stimulating Factor (GM-CSF), with IC50 values >1000 nM [2]. This selective inhibition underpins its therapeutic effect while limiting unwanted immunosuppression.

Visualization of the JAK-STAT Pathway and this compound Inhibition

The following diagram illustrates the normal JAK-STAT signaling pathway and where this compound acts to inhibit it.

G Cytokine Cytokine (e.g., IL-31, IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK2 JAK2/3 Enzyme Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Effects Inflammation & Pruritus Transcription->Effects This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits (Weaker)

JAK-STAT pathway and this compound inhibition

Experimental Evidence & Protocols

The foundational evidence for this compound's mechanism comes from a series of in vitro experiments.

1. JAK Enzyme Activity Assays

  • Objective: To determine the potency (IC50) of this compound against different JAK family members in an isolated system [2].
  • Methodology: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 were used. The assays utilized Caliper microfluidics technology to measure the compound's ability to inhibit kinase activity. The sequence homology between the human and canine JAK enzymes used is very high (90-100%), validating the relevance for canine application [2].

2. Cytokine Functional Assays in Cell Models These experiments demonstrated this compound's functional consequences in cellular environments.

  • IL-2 Functional Assay: Canine whole blood was cultured with a vehicle control or this compound (0.001–10 µM), along with concanavalin A and canine IL-2 to stimulate T-cell proliferation. After 48 hours, tritiated thymidine was added, and its incorporation into DNA was measured 20 hours later using a liquid scintillation counter to gauge proliferative response inhibition [2].
  • IL-4 Functional Assay: A human B-cell line (CellSensor STAT6-bla) was cultured with this compound or a vehicle for 2 hours before stimulation with human IL-4. After 5 hours, activation of a STAT6-beta-lactamase reporter gene was detected using a fluorescent substrate (LiveBLAzer-FRET B/G) [2].

Beyond the Basic Mechanism: Recent Research Insights

Recent studies have provided a more nuanced understanding of how this compound modulates the immune system in vivo.

  • Immunomodulatory Effects in Clinical Patients: A 2024 study on dogs with atopic dermatitis found that a 14-day treatment with this compound significantly down-regulated CD25 expression on peripheral CD4+ and CD8+ T cells. CD25 is a key subunit of the IL-2 receptor, and its reduction can impair T-cell activation [5]. Simultaneously, the treatment up-regulated Foxp3 expression, a master regulator for regulatory T cells (Tregs), suggesting this compound may help shift the immune balance toward a more tolerant state [5].
  • Specific Cytokine Inhibition Profile: A 2021 in vitro study on canine T cells revealed that this compound significantly reduces the frequency of IL-4-producing CD4+ and CD8+ T cells, directly countering the Th2 response central to allergic dermatitis. Conversely, it did not affect the number of T cells producing IFN-γ (Th1) or IL-17 (Th17), indicating a focused suppressive effect on Th2-mediated immunity [6].

Future Research Directions

Research is exploring applications beyond allergic pruritus.

  • Potential in Oncology: Given the role of JAK/STAT signaling in certain cancers, a 2019 pilot study investigated this compound combined with carboplatin or doxorubicin in tumor-bearing dogs. The study concluded the combination was well-tolerated, paving the way for future efficacy trials [7]. Reviews have also highlighted the anti-tumor potential of JAK inhibitors approved for autoimmune diseases [8].
  • Off-Label Use in Feline Medicine: Anecdotal reports and small studies suggest this compound may manage pruritus in cats, though higher doses and longer induction periods may be needed than in dogs [9].

References

Oclacitinib JAK1 selectivity versus JAK2 JAK3 TYK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of Oclacitinib

The table below summarizes the core quantitative data on this compound's kinase inhibition based on investigational studies.

JAK Enzyme Inhibition by this compound Key Biological Functions of the Inhibited Pathway
JAK1 Primary Target [1] [2] Signaling of pro-inflammatory, pro-allergic, and pro-pruritic cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) [1].
JAK2 Minimally affected at the labeled maintenance dose [1] Hematopoiesis; signaling of cytokines like EPO and GM-CSF [1].
JAK3 Inhibited to a lesser degree than JAK1 [2] Immune function; signaling of cytokines that use the common gamma chain (γc) receptor [1].
TYK2 Minimal to no inhibition [1] Pro-inflammatory signaling [1].

This selective profile is achieved through a specific dosing regimen. During the initial twice-daily loading dose, plasma concentrations sufficiently inhibit JAK1-dependent cytokines. The subsequent switch to a once-daily maintenance dose maintains efficacy while ensuring plasma levels remain below the threshold for significant JAK2 inhibition, thus preserving hematopoiesis [1].

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive Type I JAK inhibitor, binding to the active conformation of the kinase domain [3]. It primarily targets JAK1, which partners with other JAKs to form the signaling complex for specific cytokines involved in allergy and pruritus [1].

The diagram below illustrates the JAK-STAT signaling pathway and where this compound exerts its inhibitory effect.

G Cytokine Cytokine (e.g., IL-31, IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK_Pair JAK Enzyme Pair (e.g., JAK1-JAK1, JAK1-JAK3) Receptor->JAK_Pair Activates STAT STAT Protein JAK_Pair->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Transcription Gene Transcription (Inflammation, Pruritus) Nucleus->Transcription This compound This compound This compound->JAK_Pair Inhibits

JAK-STAT signaling pathway and this compound inhibition. This compound binds JAK enzymes, blocking cytokine-driven inflammation and pruritus.

Experimental Evidence and Validation

The selectivity of this compound was established through a series of structured experiments.

1. In Vitro Kinase Assays

  • Purpose: To directly measure the half-maximal inhibitory concentration (IC₅₀) of this compound against different purified JAK enzymes [1].
  • Key Finding: this compound's plasma concentration at the labeled dose remains above the IC₅₀ for JAK1-dependent cytokines but below the IC₅₀ for JAK2-dependent cytokines for most of the dosing interval [1].

2. In Vivo Safety and Pharmacokinetic Studies

  • Purpose: To correlate plasma drug levels with biological effects and safety in live animals [1].
  • Methodology: Dogs were dosed with this compound at 0.4-0.6 mg/kg. Plasma concentrations were monitored and linked to the inhibition of specific cytokine pathways and the incidence of adverse effects [1].
  • Outcome: The chosen dosing regimen (twice-daily initiation, then once-daily) provided effective JAK1 inhibition while minimizing impact on JAK2-mediated hematopoiesis, confirming a wide safety margin [1].

3. Clinical Field Trials

  • Purpose: To confirm efficacy and safety in a large population of client-owned dogs with allergic dermatitis [1].
  • Methodology: Randomized, controlled studies assessed reduction in pruritus and skin lesions. Long-term studies monitored for adverse events over nearly two years [1].
  • Outcome: this compound demonstrated rapid efficacy and a favorable safety profile. The most common reported adverse events were mild and included diarrhea, anorexia, and lethargy [1].

Key Differentiator from Other JAK Inhibitors

This compound's JAK1-selectivity distinguishes it from first-generation inhibitors like tofacitinib (pan-JAK inhibitor) and ruxolitinib (JAK1/JAK2 inhibitor) [3]. This selectivity is the fundamental reason for its targeted action on allergic pruritus without the significant hematologic side effects (anemia, thrombocytopenia) associated with JAK2 inhibition [1].

References

Oclacitinib IL-31 inhibition pruritus cytokine signaling

Author: Smolecule Technical Support Team. Date: February 2026

IL-31 Signaling Pathway & Oclacitinib's Mechanism

IL-31 is a pruritogenic cytokine primarily produced by activated T-helper 2 (Th2) cells [1]. It signals through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ) [2] [1]. This interaction triggers intracellular signaling cascades that ultimately generate the sensation of itch.

The diagram below illustrates the core IL-31 signaling pathway and the specific point of inhibition by this compound.

G IL31 IL-31 Cytokine RecComplex Receptor Complex (IL-31RA & OSMRβ) IL31->RecComplex Binds JAKs JAK1 / JAK2 (Associated Kinases) RecComplex->JAKs Activates STATs STAT Proteins (STAT1, STAT3, STAT5) JAKs->STATs Phosphorylates Downstream Downstream Effects: - Pruritus (Itch) - Neuronal Growth - Inflammation - Barrier Dysfunction STATs->Downstream Gene Transcription Ocla This compound (Apoquel) Ocla->JAKs Inhibits

This compound is a JAK inhibitor that selectively targets JAK1-dependent cytokines [3] [4]. By inhibiting JAK1, it blocks the signaling of multiple pruritogenic and pro-inflammatory cytokines, including IL-31, IL-2, IL-4, IL-6, and IL-13 [3] [4]. This action occurs upstream of STAT phosphorylation, preventing the expression of genes that lead to itch and inflammation [1].

Quantitative Pharmacological & Experimental Data

The tables below consolidate key quantitative data on this compound's selectivity and efficacy from experimental models.

Table 1: this compound Selectivity for JAK Family Enzymes (In Vitro) [3]

JAK Enzyme Mean IC₅₀ (nM)
JAK1 10
JAK2 18
JAK3 99
TYK2 84

Table 2: Efficacy in Canine Intradermal IL-31 Pruritus Model [5] This study measured pruritic behaviors (e.g., scratching, licking, biting) in dogs over 300 minutes after intradermal IL-31 injection, with and without this compound pretreatment.

Experimental Group Effect on Total Pruritic Seconds Statistical Significance (p-value)
IL-31 vs. Vehicle (Control) Significant increase p = 0.0052
IL-31 + this compound vs. IL-31 alone Significant reduction p = 0.0011
IL-31 + this compound vs. Vehicle No significant difference Not Significant (NS)

Table 3: Key Pharmacokinetic Parameters of this compound in Dogs [3]

Parameter Value
Bioavailability ~89%
Time to Peak Plasma Concentration < 1 hour
Elimination Half-life 3.1 - 5.2 hours
Protein Binding 66.3 - 69.7%

Experimental Protocol: Intradermal IL-31-Induced Pruritus Model

The following methodology details the establishment of an intradermal IL-31-induced pruritus model in dogs, used to evaluate the efficacy of this compound [5].

  • Study Design: A prospective, randomized, controlled crossover study.
  • Animals: 10 healthy beagle dogs. Each subject received all interventions after washout periods.
  • Recombinant Canine IL-31: Produced in a mammalian HEK293 expression system, sequence-confirmed via mass spectrometry and N-terminal sequencing. Biological activity was validated using an IL-31-induced STAT3 phosphorylation assay in canine DH82 cells [5].
  • Intervention - Phase 1: Dogs were randomized to receive intradermal injections in the lateral thoracic region of either:
    • Test Article: Recombinant canine IL-31 at 1.75 µg/kg in sterile PBS.
    • Control: Sterile phosphate-buffered saline (PBS) as a vehicle control.
  • Intervention - Phase 2: After a washout period, all dogs received oral this compound (0.4–0.6 mg/kg, twice daily for 4 days, and once on the morning of Day 5). On Day 5, one hour post-oclacitinib, all dogs received an intradermal injection of IL-31 (1.75 µg/kg) [5].
  • Data Collection & Analysis:
    • Video Recording: All dogs were video-recorded for 300 consecutive minutes post-injection in their kennels to monitor natural behavior.
    • Behavioral Scoring: Two blinded investigators reviewed all videos and quantified the duration (in seconds) of pruritic behaviors (scratching, licking, biting at the injection site).
    • Statistical Analysis: Data from treatment groups were compared using appropriate statistical methods (as shown in Table 2).

Research Implications & Therapeutic Profile

  • Bridging Immune and Nervous Systems: Research confirms that IL-31 and its receptor are expressed on a subset of dorsal root ganglion (DRG) neurons. IL-31 not only induces itch but also promotes nerve elongation and branching, potentially explaining heightened skin sensitivity in chronic pruritic conditions [1].
  • Comparative Efficacy: In clinical veterinary studies, this compound demonstrated a rapid onset of action (within 4 hours) and efficacy comparable to prednisolone, with superior short-term itch control and fewer gastrointestinal side effects than cyclosporine [4].
  • Safety Considerations: this compound is contraindicated in dogs younger than 12 months due to an increased risk of demodicosis and serious infections. It should not be used in dogs with pre-existing cancer or serious infections. The most common side effects are mild and self-limiting, including vomiting, diarrhea, and lethargy [3] [4].

References

Oclacitinib in vitro cellular assay IC50 values JAK enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Oclacitinib Potency and Selectivity Data

The core quantitative data on this compound's inhibition of JAK enzymes, derived from isolated enzyme assays, is summarized in the following table [1] [2]:

JAK Enzyme IC₅₀ (nM) Selectivity (vs. JAK1)
JAK1 10 -
JAK2 99 1.8-fold less selective
JAK3 99 9.9-fold less selective
TYK2 34 Not specified

This compound was also tested against a panel of 38 non-JAK kinases at a concentration of 1 µM and showed no significant activity (IC₅₀ > 1000 nM), confirming its high selectivity for the JAK family [2].

Experimental Protocols for Key Assays

The following are the detailed methodologies for the key experiments cited.

JAK Enzyme Activity Assays

The potency of this compound against JAK family members was determined using isolated enzyme systems [2].

  • Enzymes: Recombinant human active kinase domains for JAK1, JAK2, JAK3, and TYK2 were used. The sequence homology to the analogous canine JAK enzymes is very high (90-100%).
  • Technology: The assays were performed using Caliper microfluidics technology.
  • Procedure: The ability of this compound to inhibit the kinase activity of each enzyme was measured. Dose-response data were analyzed using a 4-parameter logistic equation to calculate the IC₅₀ values.
Cytokine Functional Assays in Cell Models

The inhibitory effects of this compound on cytokine function were tested in various in vitro cell models, measuring downstream cellular responses rather than direct kinase inhibition [2].

  • IL-2 Function (Canine Whole Blood Assay):

    • Canine whole blood was collected in heparin sulfate tubes.
    • Blood was plated and treated with this compound (0.001–10 µM), concanavalin A (ConA), and canine IL-2.
    • Plates were incubated for 48 hours, followed by the addition of tritiated thymidine for 20 hours to measure T-cell proliferation.
    • Cell proliferation was quantified using a liquid scintillation counter.
  • IL-4 Function (Human B-Cell Line Assay):

    • A human B-cell line (STAT6-bla RA-1) containing a beta-lactamase reporter gene under the control of a STAT6 response element was used.
    • Cells were plated and pretreated with this compound (0.0000381–10 µM) for 2 hours.
    • Human IL-4 was then added to activate the JAK-STAT pathway.
    • After 5 hours, STAT6 activation was quantified by detecting beta-lactamase activity using a fluorescent substrate (CCF-4 AM).

JAK-STAT Signaling Pathway and this compound Inhibition

The diagram below illustrates the core JAK-STAT signaling mechanism and the point of inhibition by this compound, integrating details from the search results [3] [4] [5].

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (e.g., JAK1) Receptor->JAK STAT STAT (e.g., STAT3) JAK->STAT Phosphorylation P_STAT p-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus GeneTrans Gene Transcription (Inflammation, Pruritus, Cell Survival) Nucleus->GeneTrans This compound This compound This compound->JAK Inhibits

JAK-STAT pathway mechanism and this compound inhibition point.

Key Context for Researchers

  • JAK1 Selectivity Profile: this compound's ~10-fold selectivity for JAK1 over JAK3 and ~1.8-fold selectivity over JAK2 suggests a targeted mechanism of action [1]. This profile underpins its therapeutic effect of inhibiting JAK1-dependent cytokines involved in allergy and inflammation (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) while minimizing impact on JAK2-dependent functions like hematopoiesis [2].
  • Relevance of STAT3 in Oncology Research: Beyond allergic dermatitis, recent research explores this compound in canine oncology. Studies show it can enhance radio-sensitivity in tumor cell lines by inhibiting radiation-induced STAT3 activation, promoting apoptosis, and impeding cell cycle progression [6].

References

Oclacitinib safety profile long-term use canine studies

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Study Methodologies and Findings

Here is a more detailed breakdown of the experimental protocols and key findings from the pivotal studies supporting the long-term use of oclacitinib.

Study & Design Population & Protocol Key Safety Findings & Conclusions
Cosgrove et al. (2015) Compassionate Use, Open-Label [1] N=247 client-owned dogs with allergic skin disease. Dose: 0.4-0.6 mg/kg twice daily for 14 days, then once daily for up to 630 days. Assessments: At ~90-day intervals, including clinical pathology and owner/veterinarian Visual Analog Scales (VAS). Common AEs: UTI/cystitis, vomiting, otitis, pyoderma, diarrhea. Clinical Pathology: Mean hematology and serum chemistry values remained within normal reference ranges throughout the study. Conclusion: this compound was safe and efficacious for long-term use, improving quality of life.
Nederveld et al. (2025) / Postmarketing Pharmacovigilance Systematic Surveillance Review [2] [3] Analysis of safety data from investigational studies, independent directed studies, and post-approval spontaneous reports. Common AEs: Diarrhea, anorexia, and lethargy were most frequently reported. Frequency: Adverse events are "rarely reported" and considered "very rare." Neoplasia: A matched cohort study showed no significant difference in incidence between this compound and other systemic therapies. Conclusion: Long-term use per label has a positive benefit-risk profile with no cumulative safety risk.
Eisenschenk (2023) / Clinical Experience Retrospective Case Series [4] Evaluation of over 1,000 dogs treated with this compound in a clinical dermatology practice. Monitoring: CBC/Chemistry prior to treatment, at 3 months, then annually. Bone Marrow Suppression: Observed in about 1% of patients, manifesting as decreased leukocyte counts on bloodwork; rapidly reversible upon dose decrease. Infections & Masses: Noted occurrences of urinary tract infections, skin masses (e.g., histiocytomas), and viral papillomas. Conclusion: A wonderful option for most dogs, with monitoring recommended.

Mechanism of Action and Experimental Insights

This compound's safety and efficacy are linked to its mechanism as a selective Janus kinase (JAK) 1 inhibitor [2] [5]. It preferentially inhibits JAK1-dependent cytokines (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) involved in allergy, inflammation, and pruritus, while having minimal effect on JAK2-dependent cytokines crucial for hematopoiesis under the labeled dosing regimen [2]. This selectivity is key to its therapeutic window.

An experimental study on murine T cells provided deeper insights into its immunomodulatory effects, as shown in the workflow and findings below.

G Start In Vitro T Cell Cultures (Murine CD4+ & CD8+ T cells) A Treatment with this compound (10⁻⁶ M and 10⁻⁷ M) Start->A B Assessment of Cytokine Production via Flow Cytometry A->B C1 IL-4 Producing Cells B->C1 C2 IL-10 Producing Cells B->C2 C3 IFN-γ & IL-17 Producing Cells B->C3 C4 T Cell Proliferation B->C4 D1 Significantly Reduced (CD4+ and CD8+ T cells) C1->D1 D2 Significantly Reduced (CD4+ and CD8+ T cells) C2->D2 D3 No Significant Effect C3->D3 D4 Reduced for CD8+ T cells No effect on CD4+ T cells C4->D4

Experimental workflow for evaluating this compound's effects on T cell function [6].

This study found that this compound significantly reduces the frequency of IL-4- and IL-10- producing CD4+ and CD8+ T cells, which aligns with its anti-allergic mechanism [6]. Crucially, it did not affect the number of IFN-γ- or IL-17- producing T cells, indicating it suppresses Th2-mediated immunity without broadly compromising Th1- or Th17- mediated responses, which are important for combating infections and cancer surveillance [6].

Overall Benefit-Risk Assessment

  • Efficacy: Provides rapid and sustained control of pruritus and dermatitis, significantly improving the quality of life for dogs with allergic skin disease [1] [7].
  • Safety: No cumulative safety risks have been identified. The most common adverse events are non-serious and manageable [2].
  • Risk Management: It is contraindicated in dogs with serious infections and those under 12 months of age [8] [4]. Proactive monitoring, including periodic blood work (CBC) and regular veterinary check-ups for skin masses and infections, is recommended for dogs on long-term therapy [8] [4].

References

Oclacitinib immune system effects hematopoiesis immune suppression risk

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and JAK Inhibition Profile

Oclacitinib is a synthetic Janus kinase (JAK) inhibitor. Its primary mechanism is the disruption of the JAK-STAT signaling pathway, which is crucial for the intracellular signaling of numerous cytokines [1] [2].

  • JAK Selectivity: this compound inhibits all JAK family members (JAK1, JAK2, JAK3, TYK2) but demonstrates relative selectivity for JAK1 [1] [3]. The table below summarizes its in vitro inhibitory concentration (IC50) values for purified human JAK enzymes.
JAK Enzyme Mean IC50 (nM) [1] [3]
JAK1 10
JAK2 18
JAK3 99
TYK2 84
  • Cytokine Inhibition: By preferentially inhibiting JAK1, this compound targets cytokines involved in allergy, inflammation, and pruritus (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) [1] [2]. JAK1 forms receptor complexes with JAK3 for IL-2 and IL-4, and with JAK2/TYK2 for IL-6 and IL-13 [2]. Inhibition of these pathways reduces the transcription of pro-inflammatory and pruritogenic genes [1].
  • Therapeutic Advantage: The selectivity for JAK1 over JAK2 is a key therapeutic feature. JAK2 is primarily responsible for signaling cytokines vital for hematopoiesis, such as erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF) [2]. This selectivity aims to provide clinical efficacy while minimizing impacts on blood cell production [2].

The following diagram illustrates the core JAK-STAT signaling pathway that this compound inhibits.

G Diagram: this compound (red) inhibits JAK1, blocking the JAK-STAT signaling pathway and subsequent pro-inflammatory gene transcription. Cytokine Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Enzyme Receptor->JAK1 Activation JAK_Other JAK2/3/TYK2 Receptor->JAK_Other Activation STAT STAT Protein JAK1->STAT Phosphorylation JAK_Other->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription (Inflammation, Pruritus) Nucleus->Transcription

Effects on Hematopoiesis and Immune Cells

At the recommended label dose, this compound's impact on hematopoiesis is generally mild and transient, reflecting its JAK1-sparing-JAK2 profile [1] [2].

Hematological Parameter Observed Effect Clinical Significance
Neutrophils Transient decrease within first 14 days [1]. Not clinically significant; values remain within normal range [1].
Eosinophils & Monocytes Transient decrease [1] [4]. Not clinically significant [1].
Platelets Mild decreases reported in some studies [5]. Serious adverse events (e.g., Grade 4 thrombocytopenia) are rare [5].
T Cells (CD4+ & CD8+) No depletion in peripheral blood over 28-day treatment in clinical cases [4]. A short-lived increase in absolute counts was observed on day 7 [4]. Considered relatively safe for T-cell mediated immunity during monthly treatment [4].
T Cell Markers Down-regulation of CD25 (IL-2 receptor α-chain) on CD4+ and CD8+ T cells after 14 days [4]. Up-regulation of Foxp3+ expression in CD4+ T cells [4]. Suggests impairment of T cell activation and a potential shift towards a regulatory (Treg) phenotype, contributing to its immunomodulatory effect [4].

Immune Suppression and Infection Risk

The immunomodulatory action of this compound carries a risk of immunosuppression, primarily increasing susceptibility to infections [1] [2] [6].

  • Increased Infection Susceptibility: The drug's label contraindicates use in dogs with serious infections [1]. Reported infections include demodicosis, pneumonia, and bacterial infections of the skin (pyoderma), ear, and urinary tract [1] [6]. These occur because key cytokines for immune defense (e.g., IL-2) rely on JAK1/JAK3 signaling [2].
  • Neoplasia Precautions: this compound should not be used in dogs with a history of or existing cancer, as it may exacerbate neoplastic conditions [1] [6]. Post-marketing surveillance, however, indicates that long-term use per label instructions has a positive benefit-risk profile and is not associated with a significantly increased incidence of neoplasia compared to other systemic therapies for allergic dermatitis [2].
  • Vaccination Response: A study on a similar JAK inhibitor showed that a high dose (3X) can blunt the response to inactivated vaccines like rabies, particularly in the face of concurrent disease [7]. The response to modified live vaccines was less affected [7]. At the therapeutic dose, this compound did not prevent dogs from mounting an adequate immune response to common killed and modified live vaccines [3] [6].

Experimental and Off-Label Applications

Research has explored this compound's use beyond allergy treatment, leveraging its JAK-STAT pathway inhibition.

  • Oncolytic Virotherapy Enhancement: A 2023 study investigated this compound as a pre-treatment for dogs with high-grade soft tissue sarcoma receiving oncolytic myxoma virus (MYXV∆SERP2) therapy [8]. The rationale was that this compound's inhibition of JAK1 would suppress the type I interferon-mediated antiviral response, potentially allowing for greater viral replication and oncolysis within the tumor [8]. The combination therapy was tested, though tumor regrowth was not further inhibited compared to virus treatment alone [8].

  • Combination with Chemotherapy: A 2019 pilot study assessed this compound's safety combined with carboplatin or doxorubicin in tumor-bearing dogs [5].

    • Methodology: this compound was administered at the label dose (0.4–0.6 mg/kg PO q12h) continuously alongside chemotherapy cycles (carboplatin 250-300 mg/m² or doxorubicin 30 mg/m² IV q21d) [5]. Safety was evaluated over 42 days via physical exams, CBC, serum biochemistry, and urinalysis, with adverse events graded against standard veterinary criteria [5].
    • Findings: The study concluded that this compound was well-tolerated in combination with these chemotherapeutics. The incidence of adverse events was not increased beyond what is expected with single-agent chemotherapy, and no unexpected toxicities occurred [5].
  • Feline Application: A 2019 blinded, randomized, placebo-controlled trial demonstrated that this compound was well-tolerated in healthy cats at doses of 1 mg/kg and 2 mg/kg twice daily for 28 days [9]. Adverse events were few and mild, primarily limited to gastrointestinal signs (vomiting, soft stools) in the higher-dose group [9].

This analysis synthesizes data from laboratory studies, clinical trials, and post-marketing surveillance to provide a comprehensive technical overview of this compound's immunologic profile.

References

Oclacitinib historical development FDA approval timeline 2013

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Development

Oclacitinib was designed as a novel, targeted therapy for allergic skin disease. Its mechanism centers on selectively inhibiting Janus kinase enzymes, which are crucial for the signaling of various cytokines involved in allergy, inflammation, and pruritus [1] [2].

  • Targeted Cytokine Inhibition: Research demonstrated that this compound is a selective inhibitor of the JAK1 enzyme, which is integral to the signaling pathway of key pro-inflammatory, pro-allergic, and pruritogenic cytokines [3] [1]. These cytokines include IL-2, IL-4, IL-6, IL-13, and the pruritogenic cytokine IL-31 [1] [4].
  • Selectivity Profile: In enzymatic assays, this compound showed high potency for JAK1 (IC50 = 10 nM) with less potency against JAK2 (IC50 = 18 nM), JAK3 (IC50 = 99 nM), and TYK2 (IC50 = 84 nM) [4]. It did not significantly inhibit a panel of 38 non-JAK kinases at concentrations over 1000 nM, confirming its selective action [1]. This selectivity was intended to minimize impact on JAK2-dependent cytokines involved in hematopoiesis [2].

The following diagram illustrates the core JAK-STAT signaling pathway targeted by this compound:

jak_stat_pathway Simplified JAK-STAT Signaling Pathway Targeted by this compound cluster_external Extracellular cluster_intracellular Intracellular Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to GeneTranscription GeneTranscription Nucleus->GeneTranscription Initiates This compound This compound This compound->JAK1 Inhibits

Clinical Trial Data and Protocols

The FDA approval was supported by data from randomized, double-blinded, placebo-controlled clinical trials conducted in the United States [3] [5].

Efficacy Findings

The primary goal was to evaluate the efficacy of this compound for controlling pruritus associated with allergic dermatitis.

  • Study Design: Client-owned dogs (n=436) with moderate to severe owner-assessed pruritus were enrolled across 26 US sites [5]. Dogs were randomized to receive either this compound (0.4–0.6 mg/kg) or an excipient-matched placebo orally twice daily [5].
  • Primary Efficacy Variable: Owner-assessed pruritus severity using a 10 cm visual analog scale (VAS) from day 0 to day 7 [5].
  • Key Results: The this compound group showed a rapid and significant reduction in pruritus. Scores decreased from a baseline of 7.58 cm to 2.59 cm after treatment, a significantly greater improvement than the placebo group [5]. Efficacy was evident within 24 hours [5].

The table below summarizes the key efficacy outcomes from the clinical trials:

Trial Focus Treatment Success (this compound) Treatment Success (Placebo) Statistical Significance
Pruritus associated with allergic dermatitis [3] 67% of dogs 29% of dogs Not specified (study reported continuous VAS scores)
Pruritus associated with atopic dermatitis [3] 66% of dogs 4% of dogs p < 0.0001
Safety and Adverse Events

Safety was evaluated in the same clinical trials.

  • Common Adverse Events: In clinical studies, the most frequently observed side effects were vomiting and diarrhea [3]. Other reported events included lethargy, anorexia (decreased appetite), and skin or ear infections [3].
  • Important Safety Warnings: The product label carries important limitations. It should not be used in dogs less than 12 months of age due to effects on immune system development and reports of demodicosis [3] [4]. This compound may increase susceptibility to infection and exacerbate neoplastic conditions [3].

Significance and Post-Approval Context

This compound's approval addressed a significant unmet need in veterinary medicine for a rapidly acting, non-steroidal drug to control pruritus [3]. Prior mainstays like glucocorticoids, while effective, were associated with challenging short- and long-term side effects [3] [5].

  • Clinical Impact: this compound provided a novel mechanism of action that was both anti-inflammatory and anti-pruritic, offering a targeted therapeutic option [3] [6].
  • Long-Term Safety: A 2025 review of safety data concluded that long-term use per label instructions has a positive benefit-risk profile and is not associated with any cumulative safety risk [2]. The types and frequency of adverse events reported after years of widespread use remain consistent with those observed in pre-approval field studies [2].

References

Oclacitinib molecular docking studies JAK1 binding site interactions

Author: Smolecule Technical Support Team. Date: February 2026

Oclacitinib's Quantitative Inhibition Profile

The table below summarizes the known inhibitory concentrations (IC₅₀) of this compound against JAK family enzymes, which reflects its binding potency. A lower IC₅₀ indicates stronger inhibition [1] [2].

Kinase Reported IC₅₀ (nM) Selectivity Fold over JAK1
JAK1 10 - 18 nM 1x (baseline)
JAK2 18 - 99 nM 1.8x - 10x less selective
JAK3 99 - 259 nM 9.9x - 25.9x less selective
TYK2 84 nM 8.4x less selective

This compound demonstrates high selectivity for JAK1, as it did not significantly inhibit a panel of 38 non-JAK kinases at concentrations up to 1000 nM [1]. In cellular assays, it potently inhibits JAK1-dependent cytokines like IL-2, IL-4, IL-6, IL-13, and IL-31 (IC₅₀ range: 36-249 nM), while having minimal effect on JAK2-dependent cytokines like EPO and GM-CSF (IC₅₀ > 1000 nM) [1] [3].

Key Binding Interactions from a Docking Model

Although an experimental crystal structure of this compound bound to JAK1 is not publicly available, one research article describes a computational docking model that provides insights into its potential binding mode [2].

According to this model, this compound binds within the ATP-binding site of JAK1's kinase domain (JH1). Key interactions include [2]:

  • Hydrogen Bonds: The pyrrolopyrimidine core of this compound forms crucial hydrogen bonds with the backbone residues of the hinge region, specifically with the carbonyl oxygen of Glu957 and the amide nitrogen of Leu959.
  • Hydrophobic Interactions: The drug makes extensive hydrophobic contacts with multiple surrounding residues, including Leu881, Val889, Ala906, Val938, Met956, and Leu1010.

These residues are critical for stabilizing the inhibitor in the active site and contribute to its potency and selectivity.

Experimental Protocols for JAK1 Inhibitor Screening

The following workflow outlines a standard computational protocol for identifying and validating JAK1 inhibitors, which can be applied to compounds like this compound.

G Start Start: Identify Potential Inhibitors VS Virtual Screening Start->VS P Pharmacophore-Based Screening Start->P D Molecular Docking VS->D P->D MD Molecular Dynamics (MD) Simulation D->MD Assess binding stability & free energy (MM/GBSA) ADME ADMET & Drug-likeness Prediction MD->ADME Evaluate pharmacokinetic & safety profile Validation Experimental Validation (e.g., MTT Assay, Apoptosis Assay) ADME->Validation End Lead Identification Validation->End

Computational Workflow for JAK1 Inhibitor Discovery

Step 1: Target and Ligand Preparation
  • Protein Preparation: Obtain the 3D structure of the JAK1 kinase domain (e.g., PDB ID: 6SMB). Remove water molecules and heteroatoms, add hydrogen atoms, and assign protonation states using software like Schrödinger Suite or Discovery Studio [4] [5] [6].
  • Ligand Preparation: Retrieve the 3D structure of this compound or other candidates from databases like PubChem. Prepare ligands by energy minimization and generating possible tautomers and stereoisomers [5].
Step 2: Molecular Docking
  • Procedure: Dock the prepared ligands into the ATP-binding site of JAK1. Glide (Schrödinger) is a commonly used program for this task [6] [2].
  • Analysis: Analyze the resulting poses for binding conformation, hydrogen bonds (e.g., with Glu957, Leu959), and hydrophobic interactions. The binding affinity is often estimated by a docking score [2].
Step 3: Binding Free Energy Calculation
  • Method: Use more accurate methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) to calculate the free energy of binding (ΔG_bind) for the docked complexes. This provides a better correlation with experimental activity than docking scores alone [6].
Step 4: Molecular Dynamics (MD) Simulation
  • Protocol: To study the stability of the protein-ligand complex, run MD simulations (typically 100 ns to 1 μs) using software like NAMD or GROMACS [7] [6].
  • Analysis: Calculate the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and number of hydrogen bonds over the simulation trajectory to evaluate conformational stability and interaction persistence [7].

Key Considerations for JAK1 Research

  • JAK1 Activation Loop: The tyrosine residues Y1034 and Y1035 in the activation loop of JAK1's TK domain are critical. Their phosphorylation, particularly bisphosphorylation, promotes a conformational change from a closed to an open state, facilitating full kinase activation [7].
  • Selectivity Challenge: A major goal in JAK inhibitor design is achieving selectivity over JAK2, as JAK2 inhibition can lead to hematological side effects. The high conservation of the ATP-binding site across JAKs makes this difficult, often requiring targeting of unique secondary (allosteric) sites or exploiting subtle differences in the hinge region [8] [6].

References

Oclacitinib clinical trial design CADESI scoring methodology

Author: Smolecule Technical Support Team. Date: February 2026

CADESI-4 Scoring Methodology & Clinical Trial Applications

The CADESI-4 is a validated, lesion-oriented scoring system used by investigators to quantify the severity and extent of skin lesions in dogs with CAD. Here is the experimental protocol for its application:

Protocol: Investigator-Assessed Skin Lesions using CADESI-4

  • Purpose: To provide an objective, quantitative measure of the number and severity of skin lesions in predefined body areas.
  • Procedure:
    • Examination: The dog is given a full physical examination of the skin. Approximately 20-50 predefined body sites are assessed [1].
    • Lesion Scoring: At each site, five types of lesions are scored based on their severity:
      • Erythema (redness)
      • Lichenification (thickening/hardening of the skin)
      • Excoriation (evidence of scratching)
      • Alopecia (hair loss)
      • Other lesions (e.g., hyperpigmentation)
    • Scoring Scale: Each lesion type is typically scored on a scale from 0 to 7, where:
      • 0 = Absent
      • 1-2 = Mild
      • 3-5 = Moderate
      • 6-7 = Severe
    • Calculation: The scores for all lesions across all body sites are summed to generate a total CADESI-4 score. A higher score indicates more extensive and severe skin disease [1].
  • Endpoint in Trials: The reduction in the total CADESI-4 score from the baseline (Day 0) to various assessment days (e.g., D7, D14, D28, etc.) is a primary efficacy endpoint [1] [2].

Oclacitinib Clinical Trial Data Summary

Recent clinical trials have evaluated this compound's performance against other treatments. The table below summarizes key findings, with CADESI-4 score reduction being a central metric.

Trial Focus & Design Treatment Groups & Dosage Key Efficacy Findings (CADESI-4 & Pruritus) Safety Findings

| Vs. Ilunocitinib [1] Randomized, blinded, 338 dogs, 112 days | • This compound: 0.4-0.6 mg/kg twice daily for 14d, then once daily. • Ilunocitinib: 0.6-0.8 mg/kg once daily. | • D0-D14: Similar CADESI-4 reduction in both groups. • D28-D112: Significantly lower CADESI-4 scores with ilunocitinib (p ≤ 0.023). • More ilunocitinib dogs achieved clinical pruritus remission (PVAS <2). | Both drugs demonstrated similar safety profiles over the study period. | | Combination Therapy [2] Controlled, 23 dogs, 60 days | • Group 1 (Combo): Prednisolone (0.5 mg/kg/d) for 7d, then alternated daily with this compound (0.5 mg/kg). • Group 2 (Ocla alone): this compound (0.5 mg/kg twice daily for 14d, then once daily). | • D7: Significant and similar CADESI-4 reduction in both groups (p < 0.001). • D14-D60: Scores remained stable and low with no significant differences between groups. | • Group 1: Polyuria/polydipsia (2 dogs), polyphagia (3 dogs), resolved by D14. • Mild liver enzyme increases in some dogs from both groups. | | Vs. Traditional Medicine [3] Randomized, double-blind, 60 dogs, 28 days | • This compound: 0.4-0.6 mg/kg twice daily. • TCHM (Dihuang Guiqin capsule): 20, 40, or 60 mg/kg twice daily. | • D14: this compound and medium/high-dose TCHM showed similar, significant improvements in CADESI-4 and pruritus. • Low-dose TCHM was less effective. | No adverse events were reported during the trial for any group. |

Mechanism of Action: JAK-STAT Signaling Pathway

This compound is a Janus kinase (JAK) inhibitor that targets cytokine signaling. The following diagram illustrates its mechanism of action in relieving the inflammation and pruritus associated with CAD.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-31, IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK2 JAK2 Enzyme Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Dimer STAT Dimer STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Inflammatory_Response Gene Transcription: Pruritus & Inflammation Nucleus->Inflammatory_Response This compound This compound (JAK Inhibitor) This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Diagram Title: this compound Inhibition of the JAK-STAT Pathway

Pathway Explanation:

  • Normal Signaling: Pro-inflammatory and pruritogenic cytokines (e.g., IL-31, IL-4, IL-13) bind to their receptors, activating associated JAK enzymes [4] [5]. The JAKs then phosphorylate STAT proteins, which dimerize, migrate to the nucleus, and drive the transcription of genes responsible for itching and inflammation [6].
  • This compound Action: this compound functions as a small-molecule inhibitor that selectively targets JAK1 enzyme (with higher potency, IC50 = 10 nm) and also inhibits JAK2 [4]. By binding to these enzymes, it blocks the phosphorylation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to the clinical signs of CAD.

Key Considerations for Trial Design

  • Combination Therapy: A combination of this compound and prednisolone can be a cost-effective strategy, reducing medication costs by up to 73.3% while maintaining similar efficacy and a manageable safety profile over a 60-day period [2].
  • Emerging Competition: Ilunocitinib, a newer once-daily JAK inhibitor, has demonstrated significantly better long-term control of both pruritus and skin lesions compared to this compound after the first month of treatment [1]. This represents a growing alternative in the field.
  • Immunomodulatory Effects: Beyond direct cytokine inhibition, this compound's mechanism involves complex immunomodulation, including the downregulation of CD25 (a key subunit of the IL-2 receptor) on T-cells and a paradoxical upregulation of Foxp3+ regulatory T-cells, which may contribute to its therapeutic effect [5].

References

Oclacitinib combination therapy cyclosporine corticosteroids safety

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Comparison: Oclacitinib vs. Cyclosporine

Drug / Drug Class Mechanism of Action Common Adverse Events Serious Risks & Contraindications Key Safety Findings in Canine Studies
This compound (Apoquel) Selective Janus kinase (JAK) 1 inhibitor. Inhibits cytokines involved in pruritus and allergy (e.g., IL-31) [1] [2] [3]. Diarrhea, anorexia, lethargy [1] [3]. Vomiting, otitis, pyoderma [2]. Contraindicated in dogs <12 months, and in breeding, pregnant, or lactating dogs. May increase susceptibility to infection [2]. Faster onset than cyclosporine. 3-fold lower risk of gastrointestinal effects (vomiting, diarrhea) vs. cyclosporine [4] [2]. Long-term use per label has a positive benefit-risk profile [1] [3].
Cyclosporine (Atopica) Calcineurin inhibitor. Suppresses T-cell activation by inhibiting interleukin synthesis (e.g., IL-2) [5] [6]. Vomiting, diarrhea (more frequent). Hypertrichosis, gingival hyperplasia [4] [5] [6]. Nephrotoxicity, hypertension, hyperlipidemia. Increased risk of infections and skin malignancies. Many drug interactions (metabolized by CYP3A4) [5] [6]. Slower onset of action (4-6 weeks). A systematic review found vomiting prevalence of 25% and diarrhea 15% [4].
Corticosteroids (e.g., Prednisolone) Broad anti-inflammatory effect via genomic and non-genomic pathways. Polyuria, polydipsia, polyphagia. Iatrogenic Cushing's syndrome, diabetes mellitus, poor wound healing. Rapidly effective but associated with significant short- and long-term side effects [2].

Proposed Experimental Protocol for Combination Therapy Safety

Based on the identified evidence gaps, here is a detailed protocol for a preclinical safety study in client-owned dogs with atopic dermatitis.

Study Design
  • Type: Randomized, blinded, positively-controlled clinical trial.
  • Groups: Dogs are randomized into one of four treatment groups:
    • This compound monotherapy
    • Cyclosporine monotherapy
    • This compound + Cyclosporine (Dual Therapy)
    • This compound + Cyclosporine + Corticosteroid (Triple Therapy)
  • Blinding: The principal investigators assessing clinical outcomes should be blinded to the treatment allocation. A non-blinded treatment dispenser is required due to different drug formulations and dosing regimens [4].
Subject Selection
  • Inclusion Criteria: Client-owned dogs >12 months of age with a history of chronic, non-seasonal atopic dermatitis, moderate to severe pruritus, and a minimum Canine Atopic Dermatitis Extent and Severity Index (CADESI) score [4].
  • Exclusion Criteria: Dogs with severe systemic disease, uncontrolled hypertension, clinically significant hepatic or renal dysfunction, or a history of neoplasia. Dogs that have received systemic glucocorticoids, other immunosuppressants, or biologic agents within a specified washout period prior to enrollment should be excluded [4] [7].
Drug Administration & Dosing
  • This compound: Administered orally at 0.4–0.6 mg/kg twice daily for 14 days, then once daily [4] [2].
  • Cyclosporine: Administered orally at ~5 mg/kg (range 3.2–6.6 mg/kg) once daily. Should not be given within 2 hours of a meal [4].
  • Corticosteroid: A short-acting oral glucocorticoid (e.g., prednisolone) at an anti-inflammatory dose (e.g., 0.5 mg/kg once daily) for a short, defined induction period (e.g., 7-14 days).
Data Collection & Monitoring
  • Efficacy Outcomes:
    • Pruritus Assessment: Owners evaluate pruritus using a visual analog scale (VAS) at home on Days 1, 2, 7, and during clinic visits [4].
    • Dermatitis Assessment: Veterinarians assess skin lesions using the CADESI score at scheduled clinic visits [4].
  • Safety Outcomes:
    • Adverse Events (AEs): Record all abnormal clinical signs, categorized by severity (mild, moderate, severe) and relationship to the study drug. Pay special attention to gastrointestinal signs (vomiting, diarrhea), signs of infection, and polyuria/polydipsia [4].
    • Clinical Pathology: Collect blood samples for hematology and serum chemistry, and urine for urinalysis at baseline and regular intervals [4].
    • Physical Examination: Include body weight, blood pressure measurement, and a full physical exam at each visit [5].

The following diagram illustrates the workflow and key decision points for subject enrollment and monitoring in this proposed study.

Start Study Population: Client-Owned Dogs Screen Screening & Baseline - Pruritus VAS - CADESI Score - Blood/Urine Tests Start->Screen Randomize Randomization Screen->Randomize G1 Group 1: This compound Randomize->G1 G2 Group 2: Cyclosporine Randomize->G2 G3 Group 3: This compound + Cyclosporine Randomize->G3 G4 Group 4: This compound + Cyclosporine + Corticosteroid Randomize->G4 Monitor Outcome Monitoring G1->Monitor G2->Monitor G3->Monitor G4->Monitor Eff Efficacy - Owner VAS - CADESI Monitor->Eff Safe Safety - Adverse Events - Clinical Pathology - Physical Exam Monitor->Safe

Protocol Workflow: Subject Enrollment and Monitoring

Critical Considerations for Protocol Design

  • Lack of Triple Therapy Data: The combination of this compound and cyclosporine with a corticosteroid has not been formally evaluated in published clinical trials. One study assessed the combination of only this compound and cyclosporine over 3 weeks and reported no increased risk of adverse effects, but this does not establish the safety of the triple combination [2].
  • Mechanism-Based Risks: Both this compound and cyclosporine are immunosuppressive, albeit via different pathways. Combining them, especially with the broad immunosuppression of corticosteroids, could theoretically increase the risk of opportunistic infections. Monitoring for signs of infection is paramount.
  • Gastrointestinal Toxicity: Cyclosporine alone carries a significant risk of vomiting and diarrhea [4]. The additive GI effects of combining multiple drugs are unknown and should be a primary safety endpoint.
  • Corticosteroid Overlap: Since this compound has been shown to be comparable to prednisolone in controlling pruritus [2], adding a corticosteroid to this combination may provide diminishing returns while significantly increasing the potential for side effects like polyuria and polydipsia.

References

Oclacitinib experimental models murine ulcerative dermatitis treatment

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Oclacitinib for Murine Ulcerative Dermatitis

Introduction and Scientific Rationale

Murine ulcerative dermatitis (UD) is a common, multifactorial skin disease particularly prevalent in C57BL/6 and C57BL/6-background strains [1]. This condition presents significant welfare concerns and research complications due to intense pruritus, self-trauma, and potential secondary infections that can confound experimental outcomes [1] [2]. This compound, a Janus kinase (JAK) inhibitor, represents a novel therapeutic approach for UD by targeting the JAK/STAT signaling pathway involved in inflammation and pruritus [3].

The scientific rationale for this compound in UD management stems from its mechanism of action as a preferential JAK1 inhibitor with selectivity over JAK2, thereby reducing proinflammatory and pruritogenic cytokines while minimizing effects on hematopoiesis [3]. Particularly relevant to UD pathology is this compound's inhibition of IL-31, a cytokine strongly associated with pruritic behavior [3] [4]. Research demonstrates that both topical and oral administration of this compound reduces pruritus in mouse models of allergic dermatitis, with topical application additionally reducing skin thickness and inflammatory responses [1].

Comparative Efficacy Data

Table 1: Comparative Treatment Efficacy in Murine Ulcerative Dermatitis

Treatment Regimen Study Model Key Efficacy Findings Reference
Topical this compound + nail trim Natural UD in C57BL/6 mice Significant reduction in UD scores from Day 1 to Days 7 and 14; comparable efficacy to standard treatments [1]
0.005% sodium hypochlorite Spontaneous UD in B6 background mice 71% healing rate (69/97 mice); superior to other topical treatments [2]
Triple antibiotic ointment Spontaneous UD in B6 background mice 34% healing rate (27/79 mice) [2]
Povidone-iodine + silver sulfadiazine Spontaneous UD in B6 background mice 34% healing rate (43/125 mice) [2]

Table 2: Quantitative UD Scoring System for Treatment Assessment

Parameter Scoring Method Application in this compound Studies
Pruritus Number of scratches in 2-minute period Baseline and post-treatment assessment
Lesion Character Qualitative evaluation of erosion, ulceration, crusting Scored on Days 1, 7, and 14 of treatment
Lesion Size Measurement of affected area (mm²) Documented reduction with successful treatment
Lesion Location Anatomical documentation Typically between scapulae, but can affect any body part
Experimental Protocol: Topical this compound for Murine UD
3.1 Materials
  • This compound preparation: 0.5% topical this compound (AdooQ Bioscience, Irvine, CA) diluted in DMSO [1]
  • Control materials: Appropriate vehicle control (DMSO alone) or comparative treatments
  • Application tools: Insulin syringe for precise measurement, glove finger for application
  • Animal model: C57BL/6 or C57BL/6-background mice with naturally occurring UD [1]
3.2 Treatment Procedure
  • Animal Preparation: Singly house mice to prevent cross-contamination and monitor individual responses [1]
  • Nail Trimming: Perform hind limb nail trimming on Days 1 and 7 of treatment protocol to reduce self-trauma [1]
  • This compound Application:
    • Draw up approximately 50μL of 0.5% this compound using insulin syringe for precise measurement [1]
    • Dispense directly over UD lesion(s)
    • Gently rub into affected area with gloved finger to ensure complete coverage
    • Apply once daily on Days 1, 2, 3, 4, and 5 of treatment protocol [1]
  • Assessment Schedule: Evaluate UD scores comprehensively on Days 1 (baseline), 7, and 14 [1]
3.3 Key Considerations
  • Dosing Precision: The 0.5% concentration and 50μL volume provide consistent dosing while minimizing potential systemic effects [1]
  • Treatment Duration: Limited 5-day application period reflects clinical practice and welfare considerations [1]
  • Combination Approach: Concurrent nail trimming addresses the self-trauma component of UD progression [1]
Mechanism of Action and Immunomodulatory Effects

This compound exerts its therapeutic effects through inhibition of the JAK/STAT signaling pathway, particularly downstream of JAK1-dependent cytokines [3]. The drug demonstrates IC₅₀ values of 10 nM for JAK1 compared to 18 nM for JAK2, 99 nM for JAK3, and 84 nM for TYK2, indicating its preferential inhibition profile [3]. This selectivity potentially reduces off-target effects on hematopoiesis, which is primarily mediated through JAK2 signaling [3].

Recent research in canine models provides insights into potential immunomodulatory mechanisms relevant to murine UD. This compound treatment down-regulates CD25 expression on CD4+ and CD8+ T cells while up-regulating Foxp3+ CD4+ T cells, suggesting a shift toward regulatory T-cell populations that may contribute to resolution of inflammatory responses [5]. Additionally, this compound demonstrates eosinophil-reducing effects, potentially mitigating another component of allergic inflammation [5].

The following diagram illustrates this compound's mechanism of action and experimental workflow:

G cluster_mechanism This compound Mechanism of Action cluster_protocol Experimental Treatment Protocol Cytokines Cytokines (IL-31, IL-2, IL-4, IL-6, IL-13) JAK1 JAK1 Enzyme Cytokines->JAK1 STAT STAT Proteins JAK1->STAT Signaling JAK/STAT Signaling Pathway STAT->Signaling Inflammation Inflammation & Pruritus Signaling->Inflammation This compound This compound (JAK1 Inhibitor) This compound->JAK1 Inhibits Day1 Day 1: Nail Trim + Initial this compound Day2_5 Days 2-5: Daily this compound Day1->Day2_5 Day7 Day 7: Nail Trim + this compound Day2_5->Day7 Assessment UD Scoring: Days 1, 7, 14 Day7->Assessment Parameters Assessment Parameters: Pruritus, Lesion Character, Lesion Size, Location Assessment->Parameters

This compound Mechanism and Protocol

Safety Considerations and Limitations

While this compound has demonstrated efficacy in murine UD models, researchers should consider several important safety aspects. In canine studies, this compound has been associated with increased susceptibility to infections including demodicosis and bacterial pyoderma, potentially due to its immunomodulatory effects [5] [4]. Although these specific adverse effects haven't been documented in mouse studies, appropriate monitoring is recommended.

Additional precautions include:

  • Avoidance in young animals: this compound should not be used in dogs less than 12 months of age, suggesting potential concerns for developing immune systems [3]
  • Neoplastic considerations: The manufacturer warns about potential exacerbation of neoplastic conditions [4]
  • Combination therapy: Safety with other immunosuppressive agents hasn't been thoroughly evaluated [3]

Study limitations include the relatively short treatment duration (14-day assessment period) in published murine studies and the multifactorial nature of UD, which may contribute to variable treatment responses [1]. Additionally, the optimal dosing regimen for murine models may require further refinement based on disease severity and individual response.

Conclusion

This compound represents a promising therapeutic approach for murine ulcerative dermatitis that leverages targeted inhibition of the JAK/STAT pathway to address both inflammatory and pruritic components of this challenging condition. The provided protocol outlines a standardized methodology for evaluating this compound efficacy in controlled research settings. Researchers should implement comprehensive UD scoring systems and consider both the potential benefits and limitations when incorporating this treatment into their study designs. Further investigation may explore optimal dosing regimens, long-term safety profiles, and potential applications in other inflammatory skin conditions in laboratory animals.

References

Oclacitinib laboratory monitoring parameters bloodwork long-term use

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Monitoring Parameters

Long-term administration of oclacitinib requires periodic laboratory screening to ensure patient safety. The parameters in the table below are prioritized based on findings from clinical studies, post-marketing surveillance, and veterinary dermatologist recommendations [1] [2] [3].

Table 1: Recommended Monitoring Parameters for Long-Term this compound Use

Parameter Rationale & Potential Change Monitoring Frequency (Post-Initiation)
Complete Blood Count (CBC)
White Blood Cells (WBC) Bone marrow suppression; decreased counts (leukopenia, neutropenia) [4] [3]. Baseline, 3 months, then every 6-12 months [3].
Red Blood Cells (RBC) Anemia (less common) [2]. Baseline, 3 months, then every 6-12 months.
Platelets Thrombocytopenia [3]. Baseline, 3 months, then every 6-12 months.
Serum Biochemistry
Cholesterol Common, mild to moderate increase (hypercholesterolemia) [1] [2] [3]. Baseline, 2-3 months, then annually [1] [3].
Liver Enzymes (ALT, ALP) Potential hepatotoxicity; increased levels [5]. Baseline, 2-3 months, then annually.
Globulins Decreased levels [2] [3]. Baseline, 2-3 months, then annually.
Creatinine / BUN Assess renal function; potential for acute kidney injury in overdose scenarios [6]. Baseline, then annually (more frequently if indicated).
Other Assessments
Clinical Signs Monitor for infections (skin, urinary tract, pneumonia), demodicosis, and neoplasia [1] [2]. Every physical examination.
Urinalysis May be considered to screen for subclinical urinary tract infections [1]. Annually or as clinically indicated.

Detailed Experimental Protocols

The following protocols standardize procedures for key experiments cited in this compound research, from pharmacokinetic studies to immune cell profiling.

Protocol 1: Blood Collection for Pharmacokinetic (PK) and Stress Biomarker Analysis

This methodology is adapted from a pilot study comparing blood sampling techniques in dogs treated with this compound [7].

  • 1. Objective: To reliably measure plasma drug concentrations and the stress biomarker cortisol over time, comparing direct venepuncture versus indwelling catheter collection.
  • 2. Materials:
    • Research subjects (e.g., beagle dogs) in good health, ≥12 months old.
    • This compound (Apoquel) at labeled dose (0.4–0.6 mg/kg).
    • Blood collection supplies: winged indwelling catheter (e.g., 22G), vacuum tubes/syringes, sodium chloride (0.9%) for catheter flush.
    • Sample processing: centrifuge, cryovials, -80°C freezer.
    • Analytical equipment: Validated LC-MS/MS for this compound quantification, ELISA for cortisol measurement.
  • 3. Procedure:
    • Subject Preparation: House and acclimate subjects for at least seven days. Fast for 12 hours prior to dosing.
    • Catheter Placement: Aseptically place a cephalic IV catheter. Flush with 3 mL of sterile 0.9% sodium chloride to confirm patency. Avoid heparinized saline to prevent drug interactions [7].
    • Drug Administration: Administer a single oral dose of this compound.
    • Serial Blood Sampling: Collect blood samples at predefined intervals (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours post-dose). For catheter draws, withdraw a discard volume of 1-2 mL before collecting the sample [7].
    • Sample Processing: Centrifuge blood samples to separate plasma. Aliquot plasma into cryovials and store at ≤ -80°C until analysis.
  • 4. Data Analysis: Plot mean plasma this compound concentration versus time for each method. Perform statistical analysis (e.g., paired t-test) to confirm no significant difference (p > 0.05) in drug concentrations between methods. Compare cortisol levels as an indicator of procedural stress.
Protocol 2: Flow Cytometric Analysis of Peripheral Blood T Cells

This protocol is based on a 2024 study investigating the immunomodulatory effects of this compound in dogs with atopic dermatitis [4].

  • 1. Objective: To evaluate the effects of this compound on CD4+ and CD8+ T cell populations and the expression of activation (CD25) and regulatory (Foxp3) markers.
  • 2. Materials:
    • Peripheral blood samples in EDTA from this compound-treated dogs.
    • Flow cytometry buffer (e.g., PBS with 1% BSA).
    • Antibodies: Anti-canine CD4, CD8, CD25, Foxp3 (with appropriate fluorochrome conjugates).
    • Foxp3 / Transcription Factor Staining Buffer Set (for intracellular staining).
    • Flow cytometer.
  • 3. Procedure:
    • Sample Collection: Collect blood at baseline (Day 0) and on Days 7, 14, and 28 of treatment.
    • Cell Staining (Surface): Aliquot 100 µL of whole blood. Add fluorochrome-labeled antibodies against CD4, CD8, and CD25. Incubate in the dark for 20-30 minutes.
    • Red Blood Cell Lysis: Add lysing solution, incubate, then centrifuge and wash cells twice with buffer.
    • Cell Fixation and Permeabilization: Use a commercial Foxp3 staining kit. Fix and permeabilize cells according to the manufacturer's instructions.
    • Intracellular Staining (Foxp3): Resuspend cells in permeabilization buffer containing anti-Foxp3 antibody. Incubate, then wash and resuspend in buffer for acquisition.
    • Flow Cytometry: Acquire data on a flow cytometer. Analyze a minimum of 10,000 events in the lymphocyte gate.
  • 4. Data Analysis: Report the percentage and absolute counts of CD4+ and CD8+ T cells. Calculate the percentage of CD4+ and CD8+ T cells expressing CD25 and Foxp3. Statistical analysis (e.g., repeated measures ANOVA) typically shows a down-regulation of CD25+ T cells and an up-regulation of Foxp3+CD4+ Treg cells after two weeks of treatment [4].

The diagram below illustrates the core mechanism of this compound and the subsequent immunomodulatory effects monitored in Protocol 2.

G Cytokines Cytokines (IL-2, IL-4, IL-6, IL-31) JAK1 JAK1 Enzyme Cytokines->JAK1 Binds Receptor STAT STAT Phosphorylation JAK1->STAT Activates Signaling Pro-inflammatory & Pruritic Signaling STAT->Signaling This compound This compound (JAK1 inhibitor) This compound->JAK1 Inhibits CD25 ↓ CD25 Expression (on T cells) This compound->CD25 Foxp3 ↑ Foxp3+ Regulatory T Cells This compound->Foxp3 Eosinophils ↓ Eosinophils This compound->Eosinophils

Diagram 1: this compound inhibits JAK1 to block cytokine signaling, leading to reduced itch and inflammation. Subsequent immunomodulatory effects include downregulation of T-cell activation marker CD25 and upregulation of regulatory Foxp3+ T cells [2] [4].

Critical Safety Considerations & Emerging Research

  • Bone Marrow Monitoring is Essential: The most concerning potential adverse effect is bone marrow suppression, manifesting as leukopenia or neutropenia. Although rare (∼1% in one clinical experience), monitoring via CBC is non-negotiable [3]. Values typically recover rapidly upon dose reduction or discontinuation.
  • Increased Overdose Risk with Chewable Formulation: The introduction of a palatable, chewable this compound tablet has increased the risk and severity of accidental overdose. Dosages as low as 10-15 mg/kg can cause gastrointestinal signs, and doses of 12-38 mg/kg have been associated with acute kidney injury, hepatotoxicity, cardiovascular effects, and death [6]. This requires updated, aggressive management protocols, including early decontamination and intensive supportive care.
  • Potential Association with Autoimmune Conditions: A 2025 case report documented a dog developing polyglandular autoimmune syndrome (PAS) after 7 years of this compound therapy. While this is a single case and does not prove causation, it suggests that long-term therapy may unmask autoimmune tendencies in genetically predisposed individuals [5]. Regular monitoring should include awareness of atypical clinical signs like lethargy and electrolyte imbalances.

Conclusion

A structured monitoring protocol for long-term this compound use is fundamental for patient safety. Core parameters include a CBC to screen for bone marrow effects and a serum biochemistry panel to track cholesterol and liver enzymes. Emerging research underscores the importance of vigilance for accidental overdose with new formulations and awareness of potential rare, long-term immune-mediated effects. Integrating these laboratory monitoring protocols ensures that the significant benefits of this compound in managing allergic dermatitis continue to outweigh the risks.

References

Oclacitinib research techniques cytokine profiling JAK inhibition assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oclacitinib maleate (marketed as Apoquel) is an oral Janus kinase (JAK) inhibitor approved for the control of pruritus and atopic dermatitis in dogs [1]. Its therapeutic action stems from the targeted inhibition of the JAK-STAT signaling pathway, which is central to the transmission of pro-inflammatory, pro-allergic, and pruritogenic cytokine signals [1] [2]. This document provides detailed application notes and standardized protocols for key in vitro and ex vivo techniques used to profile this compound's biochemical and immunomodulatory activities. These methods are essential for researchers in veterinary and comparative immunology, and for professionals involved in the development of JAK-targeted therapeutics.

JAK Inhibition Assay & Cytokine Profiling

The core mechanism of this compound is the inhibition of Janus kinases, particularly JAK1, which subsequently modulates the downstream cytokine profile [1]. The following section outlines the methodologies for assessing JAK inhibition and its functional consequences on cytokine signaling.

JAK Inhibition Assay

This protocol determines the inhibitory potency and selectivity of this compound against different JAK enzymes.

  • Purpose: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound for JAK1-dependent cytokines and its selectivity over JAK2-dependent cytokines.

  • Key Experimental Parameters:

    • Test System: Cell-free enzymatic assays using recombinant JAK proteins or cytokine-responsive cell lines.
    • Critical Reagents: this compound (e.g., HY-13577), recombinant canine or human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, peptide substrates.
    • Positive Control: A pan-JAK inhibitor like tofacitinib.
    • Primary Readout: Phosphorylation of STAT proteins or a surrogate peptide substrate, measured via ELISA, fluorescence polarization (FP), or time-resolved fluorescence resonance energy transfer (TR-FRET).
  • Step-by-Step Protocol:

    • Preparation: Serially dilute this compound in DMSO to create a concentration range (e.g., from 10 nM to 10 µM). Include a vehicle control.
    • Reaction Setup: In a microplate, combine the JAK enzyme, ATP (at the Km concentration), and the substrate in reaction buffer.
    • Inhibition: Pre-incubate the enzyme with this compound dilutions for 15-30 minutes before initiating the reaction with ATP.
    • Incubation: Allow the kinase reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
    • Detection:
      • For ELISA: Transfer reaction mixtures to a STAT-coated plate, use phospho-specific antibodies for detection.
      • For FP/TR-FRET: Stop the reaction with a detection reagent containing a phospho-specific antibody and read the signal directly.
    • Data Analysis: Calculate the percentage inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ values.
  • Key Data Interpretation: this compound demonstrates selectivity for JAK1. Plasma concentrations achieved at the labeled canine dose (0.4-0.6 mg/kg) should exceed the IC₅₀ for JAK1 but remain below the IC₅₀ for JAK2, ensuring a therapeutic window [1].

Table 1: Key Concentration Thresholds for this compound Bioactivity

Parameter Target / Value Experimental / Biological Significance
JAK1 IC₅₀ ~ 0.00001 M Plasma concentration must exceed this for efficacy [1].
JAK2 IC₅₀ > JAK1 IC₅₀ Plasma concentration should remain below this for safety [1].
In vitro dose 0.000001 - 0.000001 M Effective range for modulating T-cell cytokine production [3].
Plasma Cₘₐₓ ~ 0.0000002 M Achieved with 0.6 mg/kg PO in dogs; within target window [1].
Cytokine Profiling in Activated T-Cells

This protocol assesses the effect of this compound on cytokine production in immune cells.

  • Purpose: To evaluate the impact of this compound on the frequency of cytokine-producing CD4+ and CD8+ T-cells.
  • Key Experimental Parameters:
    • Test System: Peripheral blood mononuclear cells (PBMCs) isolated from healthy or atopic dogs.
    • Cell Activation: Stimulate with mitogens like phorbol myristate acetate (PMA) and ionomycin or anti-CD3/CD28 antibodies.
    • Critical Reagents: this compound, cell culture media, protein transport inhibitor (e.g., Brefeldin A), fluorescently-labeled antibodies against CD4, CD8, IFN-γ, IL-4, IL-10, IL-17, and viability dye.
  • Step-by-Step Protocol:
    • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
    • Treatment & Stimulation: Seed PBMCs and pre-treat with this compound (e.g., 10⁻⁶ M and 10⁻⁷ M) for 1 hour. Subsequently, activate cells with PMA/Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
    • Cell Staining:
      • Surface Staining: Stain live cells with antibodies against CD4 and CD8.
      • Intracellular Staining: Fix and permeabilize cells, then stain intracellularly for cytokines (IFN-γ, IL-4, IL-10, IL-17).
    • Acquisition & Analysis: Analyze cells by flow cytometry. Use a viability dye to gate on live lymphocytes.
  • Key Data Interpretation: this compound significantly reduces the frequency of IL-4-producing CD4+ and CD8+ T-cells and profoundly inhibits IL-10 production, but does not affect IFN-γ or IL-17 producing populations [3]. This confirms its suppressive effect on Th2-mediated immunity.

The following diagram illustrates the core signaling pathway targeted by this compound and the subsequent experimental workflow for cytokine profiling.

cluster_pathway JAK-STAT Signaling Pathway & this compound Inhibition cluster_workflow Experimental Profiling Workflow Cytokine Cytokine (e.g., IL-31, IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK_Other JAK2/JAK3 Receptor->JAK_Other STAT STAT Protein JAK1->STAT Phosphorylation JAK_Other->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Nuclear Transport Transcription Gene Transcription (Inflammation, Pruritus) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK_Other Weakly Inhibits Start Isolate PBMCs Treat Treat with this compound (1-2 hours) Start->Treat Stimulate Activate Cells (PMA/lonomycin + Brefeldin A, 4-6h) Treat->Stimulate Surface Surface Staining (CD4, CD8) Stimulate->Surface Intracellular Fix/Permeabilize & Intracellular Staining (IFN-γ, IL-4, IL-10) Surface->Intracellular Analyze Flow Cytometry Analysis Intracellular->Analyze

Ex Vivo Immunophenotyping Protocols

These protocols utilize flow cytometry to monitor changes in immune cell populations and activation markers in samples from animals or donors treated with this compound.

Monitoring T-cell Populations and Activation Markers
  • Purpose: To track longitudinal changes in the frequency, count, and activation status of T-cell subsets during this compound treatment.
  • Key Experimental Parameters:
    • Test System: Whole blood or PBMCs from dogs with atopic dermatitis before and during treatment (e.g., days 0, 7, 14, 28) [4].
    • Critical Reagents: Antibodies against CD4, CD8, CD25 (IL-2Rα), and Foxp3.
    • Staining Note: Foxp3 staining requires intracellular staining following fixation/permeabilization.
  • Step-by-Step Protocol:
    • Sample Collection: Collect whole blood at specified time points. Use an anticoagulant like EDTA or heparin.
    • Staining:
      • For surface markers (CD4, CD8, CD25), add antibodies directly to whole blood, lyse red blood cells, wash, and fix.
      • For Foxp3, perform surface staining first, then fix, permeabilize, and stain intracellularly with anti-Foxp3.
    • Acquisition & Analysis: Acquire on a flow cytometer. Use isotype controls for gating. Report results as absolute counts and/or percentages.
  • Key Data Interpretation: A 28-day treatment in atopic dogs does not deplete overall CD4+/CD8+ T-cell counts but induces a significant downregulation of CD25 on these cells and an upregulation of Foxp3+ in CD4+ T-cells, suggesting a promotion of regulatory T-cell populations [4].

Table 2: Expected Flow Cytometry Findings from this compound-Treated Canine AD Patients

Cell Population / Marker Expected Change Proposed Biological Significance
CD4+ T-cell count No significant long-term depletion Suggests safety regarding T-cell mediated immunity [4].
CD8+ T-cell count No significant long-term depletion Suggests safety regarding T-cell mediated immunity [4].
CD25+ (IL-2Rα) ↓ Decreased expression Impairs T-cell activation; key to therapeutic effect [4].
Foxp3+ in CD4+ T-cells ↑ Increased frequency May promote immunoregulation and tolerance [4].
IL-4+ T-cells ↓ Decreased frequency Suppresses Th2 immunity, reducing allergy [3].
IL-10+ T-cells ↓↓ Profound decrease Potential impact on immune regulation [3].
Analysis of Type 1 Regulatory T (Tr1) Cells
  • Purpose: To investigate the effect of this compound on Tr1 cells, defined by co-expression of CD49b and LAG-3 (CD223).
  • Protocol: This is an extension of the immunophenotyping protocol. Use antibodies against CD4, CD49b, and LAG-3. Analyze the frequency of the CD49b+ LAG-3+ population within CD4+ T-cells after in vitro culture with this compound.
  • Key Data Interpretation: this compound counteracts the induction of Tr1 cells and is a strong inhibitor of IL-10 production in T-cells [3].

Notes on Safety & Off-Target Pharmacology

While the primary action is JAK1 inhibition, researchers should be aware of its broader pharmacological profile.

  • JAK Selectivity: this compound is classified as a JAK1-selective inhibitor but can inhibit JAK2-dependent cytokines (e.g., EPO, GM-CSF) at higher concentrations, which is critical for understanding its potential hematological effects [1] [5].
  • Infection Risk: As an immunomodulator, this compound may increase susceptibility to infections. Clinical monitoring data for JAK inhibitors show an elevated risk of serious infections and candidiasis compared to cytokine blockers in human medicine [6]. Safety studies in dogs receiving high doses reported adverse effects including pneumonia and demodicosis [4].
  • Potential Autoimmune Triggers: A single case report has suggested a potential association between long-term this compound therapy and the development of polyglandular autoimmune syndrome in a dog, indicating a need for awareness of this potential risk in research settings [7].

Conclusion

The techniques outlined here provide a comprehensive toolkit for profiling the activity of this compound. The JAK inhibition assay establishes its biochemical potency and selectivity, cytokine profiling reveals its specific immunomodulatory fingerprint favoring suppression of Th2 cytokines, and ex vivo immunophenotyping confirms its impact on cellular activation and regulation in a physiological context. Together, these protocols enable a deep understanding of the drug's mechanism of action, efficacy, and potential safety considerations, providing valuable insights for research and development.

References

Oclacitinib off-label applications feline allergic dermatitis dosing

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Oclacitinib is a novel Janus kinase (JAK) inhibitor that provides targeted inhibition of cytokines involved in allergy, inflammation, and pruritus [1].

It exhibits selectivity for JAK1 over other JAK enzymes, which allows it to preferentially inhibit the signaling of pro-allergic and pruritogenic cytokines (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) while minimizing impact on cytokines dependent on JAK2, such as those involved in erythropoiesis [1]. The diagram below illustrates this JAK/STAT signaling pathway and this compound's site of action.

G Cytokine Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK2 JAK2 Enzyme Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates GeneTrans Gene Transcription Nucleus->GeneTrans Itch Pruritus & Inflammation GeneTrans->Itch This compound This compound This compound->JAK1 Inhibits

Clinical Application Protocol

This protocol outlines a structured approach for the off-label use of this compound in feline allergic dermatitis, based on compiled clinical studies.

Patient Selection and Indications

This compound should be considered a last-line therapeutic option for cats with allergic pruritus when conventional treatments are ineffective, contraindicated, or poorly tolerated [2]. Common scenarios include:

  • Contraindications to corticosteroids: Cats with diabetes, renal disease, or significant iatrogenic hyperadrenocorticism [3].
  • Intolerance or lack of response to cyclosporine: Refractory cases or those experiencing adverse effects like vomiting, diarrhea, or weight loss [3].
  • Owner or veterinarian reluctance to use standard immunosuppressive options [3].

A thorough diagnostic workup to rule out other causes of pruritus (e.g., fleas, food allergy, dermatophytosis) is essential before initiation [2].

Dosing and Administration Guidelines
  • Initial Dose: Administer 1.0 to 1.1 mg/kg orally every 12 hours [4] [3] [5].
  • Maintenance Dose: After approximately 2 weeks, or once pruritus is adequately controlled, attempt to taper the dose. In clinical studies, 50% of cats had their maintenance dose reduced by ≥50%, often to a once-daily regimen [4] [3].
  • Administration: Can be given with or without food.
Required Patient Monitoring

Close monitoring is recommended due to the extra-label use and limited long-term safety data in cats.

Baseline Assessment [3]:

  • Complete Blood Count (CBC)
  • Serum Biochemistry Profile (including ALT, creatinine, cholesterol, and glucose)
  • FeLV/FIV Testing (strongly recommended)

Follow-up Monitoring:

  • Repeat CBC and biochemistry 2-4 weeks after initiation and every 3-6 months thereafter during long-term therapy [4] [3].
  • Monitor for clinical adverse effects, particularly gastrointestinal signs (vomiting, diarrhea) and non-dermatological disorders [4] [3].

Safety and Tolerability Profile

Data from a retrospective study of 14 cats treated for a median of 15.5 months suggests that long-term this compound is generally well-tolerated [4] [3]. The table below summarizes observed laboratory alterations and clinical adverse effects.

Category Findings Clinical Recommendations

| Common Laboratory Alterations | Mild, frequently transient increases in: • Alanine aminotransferase (ALT) • Creatinine • Cholesterol • Glucose Limited, transitory disruptions in platelets and white blood cells [4] [3]. | No specific treatment or discontinuation was required in studied cases. Monitor values as part of routine follow-up [4] [3]. | | Clinical Adverse Effects | Non-dermatologic disorders reported in 4 of 14 cats; all resolved without changing the this compound dose [4] [3]. Gastrointestinal effects are uncommon [2]. | Monitor for any new clinical signs. Most are self-limiting and may not necessitate drug withdrawal [4] [3]. |

Gaps in Research and Future Directions

While promising, the current evidence for this compound use in cats has significant limitations that researchers should note:

  • Limited Data: Most evidence comes from small retrospective studies and case reports [4] [3].
  • Sample Size: The largest long-term study to date includes only 14 cats [4] [3].
  • Pharmacokinetics/Pharmacodynamics: Detailed data on absorption, distribution, metabolism, and excretion in cats are not fully established [5].
  • Need for Prospective Studies: Large-scale, prospective, controlled clinical trials are necessary to conclusively establish safety, optimal dosing, and efficacy relative to standard therapies [4] [3].

Conclusion

This compound represents a viable extra-label therapeutic alternative for managing feline allergic dermatitis in complex cases where first-line treatments fail. The recommended protocol starts at 1.0-1.1 mg/kg q12h, with tapering to the lowest effective dose. Clinical evidence, though limited, indicates good tolerability with primarily mild, transient laboratory abnormalities.

However, practitioners and researchers must account for the limited safety database and perform careful client communication and regular patient monitoring. Further robust clinical studies are essential to better define this compound's role in feline dermatology.

References

Oclacitinib in Immune-Mediated Diseases: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application Notes

Oclacitinib maleate, a selective Janus kinase (JAK) 1 inhibitor, is primarily approved for treating canine allergic dermatitis. However, emerging evidence supports its off-label use in various immune-mediated diseases, driven by its ability to modulate key cytokine pathways involved in inflammation and pruritus [1] [2].

Key Clinical Evidence in Immune-Mediated Diseases

Clinical studies and case reports have documented successful this compound use in several immune-mediated conditions. The table below summarizes quantitative efficacy data and clinical observations from key cases and studies.

Table 1: Summary of Clinical Case Evidence for this compound in Immune-Mediated Diseases

Disease Species Dosage Regimen Time to Initial Response Treatment Outcome Key Clinical Observations Source
Eosinophilic Furunculosis with Vasculitis Feline (Diabetic) 1 mg/kg once daily, adjusted to 0.5 mg/kg BID Rapid remission Clinical signs resolved within 3 months; no recurrence for 17 months. Effective where glucocorticoids were contraindicated due to diabetes; mild GI side effects initially. [3]
Ear Tip Vasculitis Canine 0.5-0.6 mg/kg BID for 7 weeks Improvement by Day 7 Complete remission of lesions after 49 days. Managed as an outpatient; viable option when histopathology is not feasible. [4]
Idiopathic Ear Tip Vasculitis Canine 0.5 mg/kg BID Not Specified Complete resolution of clinical signs; no relapse after 12 months. Effective in a case refractory to prednisolone. [5]
Juvenile-Onset Ischemic Dermatopathy Canine 0.5 mg/kg BID Rapid and durable response Successful management of treatment-refractory cases. Suggested as a promising therapeutic option. [5]
Subepidermal Blistering Dermatosis Canine 0.5 mg/kg BID Complete resolution after 1 month No relapse observed after 12 months of treatment. Used for a condition refractory to prednisolone. [5]
Mechanistic Basis for Application

The therapeutic efficacy of this compound in these diverse conditions is rooted in its targeted mechanism of action:

  • Cytokine Inhibition: this compound preferentially inhibits JAK1-dependent cytokines involved in inflammation, allergy, and pruritus (e.g., IL-2, IL-4, IL-6, IL-13, IL-31). This broad anti-inflammatory effect is relevant across multiple immune-mediated pathologies [1] [2].
  • Immunomodulatory Effects: Recent clinical research in atopic dogs indicates that a 14-day treatment with this compound can significantly downregulate CD25 expression on CD4+ and CD8+ T cells while upregulating Foxp3 expression in CD4+ T cells. This suggests a novel mechanism of action involving a shift in the balance from activated effector T cells towards regulatory T cells, thereby contributing to its immunomodulatory effects [6]. This specific immunomodulatory pathway is illustrated below.

G This compound This compound JAK1 JAK1 This compound->JAK1 Inhibits CD25 CD25 (IL-2Rα) Expression This compound->CD25 Down-regulates Foxp3 Foxp3+ Treg Cells This compound->Foxp3 Up-regulates Cytokines Cytokines JAK1->Cytokines Signals TcellActivation TcellActivation Cytokines->TcellActivation Promotes TcellActivation->CD25 Immunomodulation Immunomodulation CD25->Immunomodulation Foxp3->Immunomodulation

Experimental Protocols

For researchers aiming to validate and explore these applications further, the following protocols detail key experimental methodologies.

Protocol: Clinical Management of Refractory Cutaneous Vasculitis

This protocol is adapted from successful case reports involving idiopathic ear tip vasculitis and other vasculopathic conditions [4] [5].

1. Subject Selection & Diagnostic Confirmation

  • Inclusion Criteria: Patients presenting with clinical signs of cutaneous vasculitis (e.g., pinnal ulceration, necrosis, crusting) that is idiopathic or refractory to conventional immunosuppressive therapy.
  • Diagnostic Workup:
    • Cytology: Perform impression smears from ulcerated lesions to rule out primary infectious agents and confirm neutrophilic inflammation.
    • Histopathology (Gold Standard): Obtain punch biopsies from affected skin. Submission for histopathology is critical to confirm leukocytoclastic vasculitis and rule out other differentials.
    • Exclusion of Comorbidities: Conduct routine hematology, serum biochemistry, and urinalysis to identify underlying diseases.

2. Treatment Administration

  • Drug Formulation: Use commercially available this compound maleate (Apoquel) tablets.
  • Dosage:
    • Induction Phase: Administer 0.4 to 0.6 mg/kg orally twice daily for a minimum of 14 days.
    • Maintenance Phase: If a good clinical response is observed, continue for a total course of 6-8 weeks. The dose may be reduced to once daily in stable cases, though some may require twice-daily dosing to maintain remission [4] [5].

3. Efficacy & Safety Monitoring

  • Clinical Assessment:
    • Pruritus & Pain: Monitor daily for reduction in scratching or pain-associated behaviors.
    • Lesion Scoring: Document lesion characteristics (erythema, ulceration, crusting) weekly with standardized photography.
  • Safety Monitoring:
    • Biweekly Checks: Perform physical examinations and review systemic health.
    • Hematological Monitoring: Conduct CBC and serum biochemistry at baseline, 2 weeks, and 4 weeks to monitor for potential adverse effects.
Protocol: Assessing T-cell Immunomodulation ex vivo

This protocol is based on a 2024 study that investigated the immunomodulatory effects of this compound on canine T-cells in an atopic dermatitis model [6].

1. Sample Collection & Processing

  • Subjects: Dogs diagnosed with atopic dermatitis.
  • Blood Collection: Collect peripheral blood samples in anticoagulant-containing tubes (e.g., EDTA or heparin) at day 0 (baseline), 7, 14, and 28 of this compound treatment.
  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

2. Flow Cytometry Analysis

  • Cell Staining: Stain isolated PBMCs with fluorochrome-conjugated antibodies:
    • Surface Markers: Anti-canine CD4, CD8, and CD25 antibodies.
    • Intracellular Marker: For regulatory T-cell analysis, perform intracellular staining for Foxp3 after cell fixation and permeabilization.
  • Data Acquisition & Analysis: Acquire data on a flow cytometer. Analyze the percentages and absolute counts of CD4+, CD8+, CD25+CD4+, CD25+CD8+, and Foxp3+CD4+ T-cell populations.

3. Data Interpretation

  • Expected Outcome: Compared to baseline, this compound treatment should lead to:
    • A significant decrease in the percentage and count of CD25+ activated T-cells by day 14.
    • A significant increase in the percentage of Foxp3+CD4+ regulatory T-cells by day 14, an effect that may be sustained through day 28 [6].

Safety and Risk-Benefit Profile

Understanding the long-term safety of this compound is crucial for its application in chronic immune-mediated conditions.

  • Overall Safety: According to extensive pharmacovigilance data, this compound has a favorable safety profile. The most commonly reported adverse events are mild and gastrointestinal (e.g., diarrhea, anorexia, lethargy) [2].
  • Risk of Neoplasia: A retrospective cohort study found no significant difference in the incidence of neoplasia between dogs treated with this compound and those treated with other systemic therapies for allergic dermatitis [2].
  • Important Consideration: A single case report has suggested a potential association between long-term this compound use (over 7 years) and the development of polyglandular autoimmune syndrome in one dog [7]. This isolated report highlights the need for continued monitoring and further investigation into the long-term immunological effects of JAK inhibition, though it does not establish causation.

Conclusion

This compound represents a valuable therapeutic option for managing various immune-mediated dermatoses, particularly vasculitis and dermatopathy, especially in cases where standard care is ineffective or contraindicated. Its rapid onset of action and targeted mechanism, which includes modulating T-cell activation profiles, offer a significant clinical advantage. Further controlled studies are warranted to solidify its place in treatment protocols for these complex diseases and to fully elucidate its long-term immunomodulatory impact.

References

Oclacitinib withdrawal rebound pruritus mechanism management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Rebound Pruritus

The rebound phenomenon following abrupt oclacitinib withdrawal is characterized by a pruritic response that can exceed pre-treatment levels. This is not a return of the original disease state, but a distinct, pharmacologically driven event.

  • JAK-STAT Pathway Inhibition & Rebound: this compound inhibits Janus kinase 1 (JAK1), blocking the signaling of pro-inflammatory and pruritogenic cytokines (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) [1] [2] [3]. During treatment, this provides effective pruritus control. However, abrupt withdrawal creates a permissive environment for a surge in these cytokines. Studies show this leads to rapid peripheral sensitization of sensory neurons and a significant increase in key pruritogens like TNFα and Thymic Stromal Lymphopoietin (TSLP) in the skin [4].

  • Evidence from Preclinical Models: A 2017 study using a chronic pruritic mouse model of allergic contact dermatitis provided direct evidence. Mice treated with this compound showed significantly reduced scratching. Upon abrupt withdrawal, scratching bouts increased markedly. Analysis of tissue 24 hours after withdrawal found [4]:

    • More dorsal root ganglion (DRG) neurons were activated by pruritogenic cytokines.
    • A significant increase in TNFα-positive dendritic cells within the DRG.
    • Affected skin showed significantly elevated levels of TNFα and TSLP.

The diagram below illustrates this pathway and the experimental workflow for its investigation.

G cluster_treatment This compound Treatment Phase cluster_withdrawal Abrupt Withdrawal Phase cluster_analysis Experimental Analysis A This compound Administration (JAK1 Inhibitor) B Inhibition of JAK-STAT Pathway A->B C Reduced Cytokine Signaling (IL-31, IL-4, IL-13) B->C D Pruritus Suppressed C->D E Abrupt Drug Withdrawal D->E Discontinuation F Rebound Surge of Pruritogenic Cytokines (e.g., IL-31, TSLP, TNFα) E->F G Enhanced Peripheral Neuronal Sensitization F->G H Rebound Pruritus (Increased Scratching Bouts) G->H I Tissue Collection & Analysis H->I Confirmation J1 ↑ TNFα+ Dendritic Cells in Dorsal Root Ganglia I->J1 J2 ↑ TNFα & TSLP in Skin I->J2 J3 ↑ Ca²⁺ Signals in Sensory Neurons I->J3

Key Experimental Data & Observations

The table below summarizes quantitative findings and clinical observations related to this compound withdrawal rebound.

Parameter Findings During Rebound Experimental Model/Context Source
Scratching Bouts Significant increase post-withdrawal Mouse model of allergic contact dermatitis [4]
TNFα in Skin Significant increase Mouse model of allergic contact dermatitis [4]
TSLP in Skin Significant increase Mouse model of allergic contact dermatitis [4]
TNFα+ DCs in DRG Significant increase Mouse model of allergic contact dermatitis [4]
Neuronal Activation Increased Ca²⁺ signals in DRG neurons Mouse model of allergic contact dermatitis [4]
Clinical Observation Itching more intense than pre-treatment Clinical reports in dogs [5]
Clinical Management Increase in itching when reducing to once-daily dosing Clinical reports in dogs [1] [5]

Experimental Protocol: Investigating Rebound in a Mouse Model

This methodology is adapted from the 2017 study that demonstrated the rebound phenomenon [4].

Objective: To evaluate the rebound pruritus and associated immunological changes following abrupt this compound withdrawal in a chronic pruritus model.

1. Animal Model Induction

  • Animals: BALB/c mice.
  • Sensitization: Induce chronic allergic contact dermatitis by repetitive application of toluene-2,4-diisocyanate (TDI) to the nape of the neck and/or ears. A typical protocol involves sensitization followed by repeated challenges every other day for several weeks to establish chronic pruritus.

2. Drug Treatment & Withdrawal

  • Treatment Group: Orally administer this compound (e.g., 45 mg/kg, twice daily) for 7 days with concurrent TDI challenges.
  • Control Group: Administer vehicle control.
  • Withdrawal: Abruptly discontinue this compound after the 7-day treatment period while continuing TDI challenges. Monitor behavior for an additional 7-8 days.

3. Key Outcome Measures

  • Behavioral Analysis: Quantify scratching bouts directed at the challenge site for 60 minutes after each TDI challenge using video recording and blinded analysis.
  • Tissue Collection: Euthanize subgroups of mice at peak points (e.g., 24 hours post-withdrawal and at the end of the study) to collect affected skin and dorsal root ganglia (DRG).
  • Cellular & Molecular Analysis:
    • Calcium Imaging: Isolate DRG neurons and measure intracellular Ca²⁺ flux in response to application of pruritogenic cytokines (e.g., IL-31) to assess neuronal sensitization.
    • Immunohistochemistry: Stain DRG sections for markers like TNFα to identify and count activated immune cells (e.g., dendritic cells).
    • Cytokine Measurement: Analyze homogenized skin samples for cytokine levels (e.g., TNFα, TSLP) using ELISA or multiplex immunoassays.

4. Data Analysis

  • Compare scratching bouts and molecular data between the treatment, withdrawal, and control groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant increase in all parameters in the withdrawal group compared to the treatment and control groups confirms the rebound phenomenon.

Management and Troubleshooting for Researchers

These insights from clinical and preclinical observations can guide experimental design and problem-solving.

  • Avoid Abrupt Withdrawal: When designing studies that involve ceasing this compound, a tapered withdrawal regimen may mitigate rebound effects, though formal protocols require validation [6].
  • Dosing Frequency Considerations: The rebound is partly linked to this compound's short half-life (~4 hours) [1]. In clinical settings, splitting the daily maintenance dose (e.g., 0.4-0.6 mg/kg) into two administrations helps maintain stable drug levels and prevent breakthrough itching [1] [5].
  • Account for Rebound in Controls: In experimental models, the rebound is a potential confounder. Control groups must be carefully designed to distinguish drug withdrawal effects from the natural progression of the disease.
  • Monitor Beyond Cytokine Blockade: Investigations should extend beyond cytokine measurements to include markers of neuronal sensitization, as this is a key component of the rebound mechanism [4].

Comparative Drug Withdrawal Phenomena

For additional research context, the FDA has issued a warning about severe itching after discontinuing long-term use of the antihistamines cetirizine or levocetirizine in humans [6] [7]. This phenomenon shares clinical similarities with this compound rebound, though the underlying mechanism for antihistamines is currently unknown [8].

References

Oclacitinib gastrointestinal side effects vomiting diarrhea prevention

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Gastrointestinal Side Effects

The table below summarizes the frequency and characteristics of GI adverse events associated with oclacitinib from key studies.

Study / Source Reported GI Effects Incidence & Context Comparative Data
Cosgrove et al. (2013) [1] Vomiting, Diarrhea "Diarrhoea and vomiting were reported with similar frequency" in this compound and placebo groups. No significant difference from placebo.
DailyMed (2021) [2] Vomiting, Diarrhea, Anorexia Listed as potential adverse reactions. Considered infrequent, mild, and mostly self-limiting [2].
Veterinary Partner (2023) [3] Vomiting, Diarrhea, Appetite Loss Listed as the most common side effects; generally mild and temporary. Can be "controllable by giving food with the medication" [3].
Eisenschenk (2023) [4] Vomiting, Diarrhea Characterizes these side effects as rare, especially compared to GI upset from cyclosporine. "It is very rare to have GI upsets with Apoquel like we can see with cyclosporine" [4].

Mechanism of Action & Pathophysiology

The gastrointestinal side effects are not directly caused by this compound's primary mechanism but are likely secondary consequences.

  • Primary Target: this compound is a Janus kinase (JAK) inhibitor with high selectivity for JAK1 over JAK2 [5]. It functions by inhibiting the signaling of JAK1-dependent cytokines, including several pro-inflammatory (IL-2, IL-6) and pro-allergic (IL-4, IL-13, IL-31) cytokines [2] [5].
  • Proposed Mechanism for GI Effects: The exact pathway leading to vomiting and diarrhea is not fully elucidated. It is hypothesized to be an off-target effect, potentially related to the inhibition of JAK1 or other kinases at higher doses, which might disrupt signaling pathways in the gastrointestinal tract. Unlike glucocorticoids, these effects are not linked to polyuria or polydipsia [4].

The diagram below illustrates the primary JAK-STAT inhibition pathway and the hypothesized off-target effect leading to GI side effects.

G Cytokine Cytokine (e.g., IL-2, IL-4, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Dimerizes & Translocates Transcription Gene Transcription (Inflammation, Pruritus) Nucleus->Transcription GI_Side Vomiting, Diarrhea This compound This compound This compound->JAK1 Inhibits This compound->GI_Side Hypothesized Off-Target Effect

Mitigation Strategies & Experimental Guidance

For researchers designing preclinical and clinical studies, consider the following protocols to monitor and manage GI adverse events.

  • Administration with Food: Clinical observations suggest that administering this compound with food can help alleviate gastrointestinal upset [3].
  • Dosing Protocol: The labeled dosing regimen for dogs is 0.4-0.6 mg/kg twice daily for up to 14 days, followed by once daily maintenance [2] [4]. Adhering to this schedule is crucial, as exceeding the dose may increase the risk of adverse events.
  • Monitoring in Studies:
    • Clinical Monitoring: Document the frequency, severity, and duration of vomiting and diarrhea episodes in study subjects.
    • Resolution: Note that symptoms are often self-limiting; monitor for spontaneous resolution without intervention.
    • Dose Adjustment: Have a protocol for temporary dose interruption or administration with food if significant GI effects occur.

Frequently Asked Questions (FAQs)

Q: How does the incidence of GI side effects with this compound compare to other common anti-pruritic therapies like corticosteroids? A: this compound demonstrates a different safety profile. While corticosteroids frequently cause polyuria, polydipsia, and polyphagia [1], these are not typical of this compound. GI effects with this compound are generally reported to be less severe and less frequent than the GI upset associated with cyclosporine [4].

Q: Are there any contraindications for using this compound in animals with pre-existing gastrointestinal conditions? A: The search results do not specify absolute contraindications related to GI history. However, because this compound can cause vomiting and diarrhea, using it in animals with pre-existing GI conditions warrants caution. A thorough risk-benefit analysis should be conducted, and closer monitoring for exacerbation of GI signs is recommended.

Q: What is the typical onset and duration of GI side effects? A: The side effects are generally reported to be mild and temporary [2] [3]. There is no specific data on the exact timeline, but they are not described as prolonged or chronic.

References

Oclacitinib infection risk management demodicosis pneumonia UTI

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Infection Risk

Oclacitinib's mechanism underlies both its therapeutic effects and potential adverse events.

  • Primary Mechanism: It is a selective inhibitor of Janus kinase 1 (JAK1), with a lesser effect on JAK3 [1] [2]. This inhibition blocks the signaling of cytokines that rely on the JAK-STAT pathway, including key pro-inflammatory, pro-allergic, and pruritogenic cytokines like IL-2, IL-4, IL-6, IL-13, and IL-31 [1] [2] [3].
  • Therapeutic vs. Adverse Effects: The targeted inhibition of JAK1-dependent cytokines effectively reduces itch and inflammation [3]. However, this immunomodulation can also impair defenses against certain infections and parasites. Crucially, at the recommended clinical dose, this compound plasma levels are maintained below the IC50 (half-maximal inhibitory concentration) for JAK2-dependent cytokines, which are vital for hematopoiesis and innate immunity, thus providing a safety margin [3]. Excessive dosing can suppress JAK2, increasing the risk of serious infections [3].

The diagram below illustrates how this compound's mechanism can lead to both therapeutic outcomes and infection risks.

G cluster_pathway JAK-STAT Signaling Pathway cluster_outcomes Clinical Outcomes This compound This compound JAK1 JAK1 Enzyme This compound->JAK1 Inhibits Cytokine Cytokine (e.g., IL-31, IL-4, IL-13) Cytokine->JAK1 JAK2 JAK2 Enzyme Cytokine->JAK2 STAT STAT Protein JAK1->STAT Therapeutic Therapeutic Effect: Reduced Itch & Inflammation JAK1->Therapeutic Blocked Risk Potential Infection Risk JAK1->Risk Modulated Immunity JAK2->STAT InflammatoryResponse Inflammatory & Pruritic Response STAT->InflammatoryResponse

Infection Risk Profiles & Clinical Data

The table below summarizes the clinical evidence and proposed mechanisms for key infections associated with this compound use.

Infection / Condition Proposed Mechanism & Risk Factors Clinical Evidence & Frequency

| Demodicosis | Inhibition of cell-mediated immunity, allowing proliferation of demodectic mites. Major risk factor: • Use in dogs <12 months old [1] [4] [5]. | Considered a known risk. Use is contraindicated in dogs under 12 months due to unacceptable incidence in early studies [1] [5] [3]. | | Bacterial & Yeast Skin Infections (Pyoderma, Otitis) | Underlying allergic disease is primary driver. Immunomodulation may potentially alter skin barrier or local defense. | Very common in atopic dogs. Evidence suggests this compound reduces antimicrobial use by better controlling primary allergy [6] [7]. Ineffective otitis management may indicate need for concurrent infection treatment [1]. | | Urinary Tract Infections (UTI) | Proposed to be linked to immunomodulation. | A 2017 prospective study (n=55) found no dogs developed UTI while on labeled this compound therapy (mean 195 days) without prior UTI history [8]. Some clinical experience notes UTIs may occur [5]. | | Pneumonia | More profound immunosuppression, often linked to off-label, high-dose regimens [3]. | Considered a serious but rare adverse event. Safety studies showed occurrence at high doses (3x-5x label) [5] [3]. Risk is low with labeled dosing in healthy adult dogs. |

Risk Management & Troubleshooting for Researchers

For drug development and safety studies, consider these risk mitigation strategies and experimental protocols.

Proactive Risk Mitigation
  • Strict Age Adherence: Enforce inclusion criteria of ≥12 months in canine studies to minimize demodicosis risk [1] [4].
  • Pre-treatment Screening: Conduct thorough physical exams, skin cytology/scrapings, and baseline blood work (CBC) to rule out pre-existing infections or conditions [4] [5].
  • Dose Justification: Adhere strictly to labeled dosing (0.4-0.6 mg/kg). If supra-therapeutic doses are used, expect and monitor for a higher incidence of infections (pneumonia, demodicosis) as was seen in non-clinical safety studies [3].
  • Concurrent Infection Management: In clinical settings, active skin infections should be treated with appropriate antimicrobials alongside this compound for optimal efficacy [1] [9].
Experimental Protocols for Monitoring

Implement regular and structured monitoring in research protocols to detect safety signals.

  • Protocol 1: Hematological & Immunophenotyping [10]

    • Objective: Assess the impact of this compound on major immune cell populations.
    • Methodology: Collect peripheral blood at baseline, day 7, 14, and 28. Analyze by flow cytometry for:
      • CD4+ and CD8+ T cell counts
      • CD25+ (IL-2Rα) expression on T cells (a marker of T cell activation)
      • Foxp3+ expression in CD4+ T cells (regulatory T cells)
    • Expected Findings: No long-term depletion of CD4+/CD8+ T cells. Potential downregulation of CD25+ activated T cells and an increase in Foxp3+ Tregs, indicating an immunomodulatory shift [10].
  • Protocol 2: Prospective Urinalysis & Culture [8]

    • Objective: Determine the incidence of UTI/subclinical bacteriuria in subjects on this compound.
    • Methodology:
      • Inclusion: Subjects ≥2 years with allergic dermatitis, no history of urinary disease.
      • Washout: 14 days for antimicrobials, 28 days for other immunosuppressants.
      • Baseline & Follow-up: Perform urinalysis and quantitative urine culture at baseline and again after ~180-230 days of this compound therapy, regardless of clinical signs.
    • Expected Findings: Based on [8], a negligible incidence of UTI in a cohort without predisposing conditions.

Key Takeaways for R&D

  • Risk-Benefit Profile is Favorable: With proper subject selection and labeled dosing, this compound's benefit-risk profile is positive, supported by over a decade of post-market surveillance [3].
  • Critical Risk Factors: Age (<12 months) and high-dose regimens are the most significant modifiable risk factors for serious adverse events like demodicosis and pneumonia.
  • Underlying Disease is Key: Always consider the contribution of the underlying allergic dermatitis to infection susceptibility, which may be independent of the drug itself.

References

Oclacitinib dose optimization refractory cases splitting administration

Author: Smolecule Technical Support Team. Date: February 2026

Oclacitinib Dosing Strategies for Refractory Cases

For cases where standard once-daily dosing is insufficient, the primary strategy supported by evidence is splitting the total daily dose into twice-daily administrations.

Strategy Rationale & Evidence Key Findings & Considerations
Splitting the daily dose (BID) [1] Based on this compound's short plasma half-life (~4 hours) [1]; maintains consistent drug levels for 24-hour symptom control. Anecdotal reports indicate some dogs exhibit increased pruritus when reduced to standard SID dosing; splitting dose helps maintain efficacy [1].
Variable AM/PM Dosing [2] A single human case report demonstrated successful long-term control using unequal splitting. Patient took 0.12 mg/kg in the morning and 0.32 mg/kg at night, maintaining remission for 7 months [2].

Experimental Protocols & Research Data

For your experimental design, here are methodologies and quantitative data from key studies.

Pharmacokinetic Basis for Dose Splitting

The rationale for twice-daily dosing is rooted in pharmacokinetic studies that measure plasma concentration relative to target engagement.

Experimental Methodology [3]:

  • Objective: To determine the relationship between this compound plasma levels and inhibition of JAK1-dependent cytokines.
  • Procedure:
    • Dogs were administered this compound orally at 0.6 mg/kg twice daily.
    • Plasma concentrations were monitored over time.
    • Concentrations were compared to the in vitro IC50 (half-maximal inhibitory concentration) values for JAK1-dependent cytokines (e.g., IL-31) and JAK2-dependent cytokines (e.g., those involved in hematopoiesis).
  • Key Findings [3]:
    • Twice-daily dosing maintained plasma levels above the IC50 for JAK1-dependent cytokines throughout the day.
    • Once-daily dosing resulted in plasma levels that fell below the therapeutic threshold for part of the day, despite providing good efficacy in many dogs.
    • Plasma levels at the labeled dose remained below the IC50 for JAK2-dependent cytokines, supporting the drug's selective mechanism and safety profile.

The following diagram illustrates the core mechanism of this compound and the scientific rationale for dose adjustment.

G cluster_normal Normal JAK-STAT Signaling Cytokine Cytokine (e.g., IL-31, IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK_Other Other JAK (e.g., JAK3) Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Response Cellular Response (Pruritus, Inflammation) Nucleus->Response Gene Transcription This compound This compound This compound->JAK1 Preferentially Inhibits This compound->JAK_Other Weakly Inhibits

Comparative Efficacy & Safety Protocols

Understanding how this compound compares to other therapies provides context for its use in refractory cases.

Clinical Trial: this compound vs. Cyclosporine [4] [1]:

  • Design: Randomized, double-blinded clinical trial in client-owned dogs with atopic dermatitis.
  • Intervention: Dogs received either this compound (at recommended doses) or cyclosporine for 4 weeks.
  • Outcome Measures: Reduction in pruritus and CADESI (Canine Atopic Dermatitis Extent and Severity Index) scores.
  • Results:
    • Onset of Action: this compound provided a significantly faster reduction in pruritus.
    • Efficacy at 4 Weeks: Both drugs demonstrated comparable control of clinical signs after 4 weeks.
    • Safety: Cyclosporine was associated with a 3-fold higher risk of gastrointestinal adverse events (vomiting, diarrhea) compared to this compound.

Critical Safety & Monitoring Considerations for Research

When exploring off-label or optimized dosing, careful monitoring is essential.

  • Combination Therapy: A 3-week trial showed that the combination of this compound and cyclosporine did not present an increased risk of adverse effects, offering a potential protocol for severe cases [1]. The manufacturer, however, notes that safety with other systemic immunosuppressants like corticosteroids has not been formally evaluated [5].
  • Risk of Rebound: Sudden withdrawal of this compound can lead to a rapid return of pruritus, which may appear more severe than pre-treatment levels [1]. A slow taper or overlapping with another agent may be necessary.
  • Infection and Neoplasia: As an immunosuppressant, this compound may increase susceptibility to infection (e.g., demodicosis, pneumonia) and potentially exacerbate pre-existing neoplastic conditions [4] [1]. Long-term post-marketing surveillance data indicates that with label use, adverse events are "very rare" and no cumulative safety risk has been identified [3].

Key Takeaways for Protocol Design

  • Primary Optimization Strategy: For refractory cases, splitting the total daily dose into two administrations is the most directly supported strategy to overcome this compound's short half-life [1].
  • Explore Combination Therapy: For severe cases, a protocol combining this compound with cyclosporine can be considered, as it has been studied for short-term use without increased adverse effects [1].
  • Monitor for Rebound and Infections: Your experimental protocols should include plans for tapering and vigilant monitoring for secondary infections and the return of pruritus upon discontinuation [1].

References

Oclacitinib treatment failure alternative therapeutic options

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Therapeutic Options at a Glance

The table below summarizes the core strategies for addressing oclacitinib treatment failure.

Therapeutic Strategy Mechanism of Action Key Efficacy Findings Safety Profile & Considerations
This compound + Lokivetmab (COLT) [1] This compound (JAK inhibitor) targets multiple cytokines; Lokivetmab (mAb) neutralizes IL-31. 61.4% (27/44 dogs) responded after failing both monotherapies; Mean pruritus VAS decreased from 6.87 to 2.61 (61.1% reduction) [1]. No adverse effects reported in the study; Considered safe for combination use [1].
Ilunocitinib (Zenrelia) [2] Once-daily oral JAK inhibitor; interrupts inflammatory cytokine signaling. Non-inferior to this compound at Day 28 for PVAS & CADESI-4 scores; Avoids rebound pruritus from dose-tapering [2]. Boxed warning for vaccine response risk; Most common AEs: vomiting, diarrhea, lethargy [2].
Address Secondary Pyoderma [3] Treats bacterial skin infection, a common pruritus exacerbator; removes "summation of effect". Cytology recommended before antimicrobial use; Topical therapy is first-line for surface/superficial cases; Systemic antimicrobials for deep/recalcitrant cases [3]. Promotes antimicrobial stewardship; Requires managing underlying primary causes (e.g., allergies) to prevent recurrence [3].

Experimental Protocols for Efficacy Assessment

For researchers designing studies to evaluate these alternatives, the following methodologies from key publications can serve as protocols.

  • Protocol 1: Assessing Combination Therapy (COLT) [1]

    • Study Design: Retrospective analysis of client-owned dogs with allergic dermatitis.
    • Subjects: 44 dogs with documented inadequate response to both this compound and lokivetmab as monotherapies.
    • Intervention: Combination of this compound and lokivetmab.
    • Efficacy Endpoints:
      • Primary: ≥ 2 cm reduction in owner-assessed Pruritus Visual Analog Scale (pVAS) from baseline.
      • Secondary: Client and clinician global consensus on improvement.
    • Duration: Treatment period varied; primary assessment points should be defined (e.g., 2, 4, 8 weeks).
  • Protocol 2: Head-to-Head Trial of JAK Inhibitors [2]

    • Study Design: Multi-site, randomized, controlled, blinded study.
    • Subjects: 268 dogs with atopic dermatitis for initial placebo-controlled phase; 338 dogs for head-to-head phase.
    • Intervention Groups:
      • Test Article: Ilunocitinib administered once daily.
      • Control: this compound administered twice daily for 14 days, then once daily.
    • Efficacy Endpoints:
      • Owner-Assessed: Pruritus Visual Analog Scale (PVAS).
      • Clinician-Assessed: Canine Atopic Dermatitis Extent and Severity Index (CADESI-4).
    • Assessment Schedule: Days 0, 1, 2, 7, 14, 28, 56, 84, and 112.
    • Statistical Analysis: Compare percent reduction from baseline in PVAS and CADESI-4 scores between groups at defined timepoints (e.g., Day 28).

Signaling Pathways & Experimental Workflow

The diagram below illustrates the therapeutic targets of the discussed drugs within the pruritic and inflammatory signaling pathways.

G Allergens Allergens ImmuneCell Immune Cell Activation (Mast cells, T-cells) Allergens->ImmuneCell InflammatoryCytokines Inflammatory Cytokines (IL-2, IL-4, IL-6, IL-13) ImmuneCell->InflammatoryCytokines IL31 Pruritogenic Cytokine (IL-31) ImmuneCell->IL31 JAK JAK Enzyme Complex InflammatoryCytokines->JAK IL31->JAK STAT STAT Transcription Factor JAK->STAT Phosphorylation Nerve Sensory Nerve Ending STAT->Nerve Itch Pruritus (Itch) & Inflammation Nerve->Itch This compound This compound / Ilunocitinib (JAK Inhibitors) This compound->JAK Inhibits Lokivetmab Lokivetmab (anti-IL-31 mAb) Lokivetmab->IL31 Neutralizes

Frequently Asked Questions for a Technical Support Context

Q: A clinical trial subject on this compound monotherapy shows a partial but inadequate response. What is the evidence for adding another biologic? A: High-quality evidence supports this approach. A 2025 retrospective study found that 61.4% of dogs that failed both this compound and lokivetmab monotherapies responded adequately to the combination (COLT), with a significant mean reduction in pruritus scores and no reported adverse effects from the combination itself [1].

Q: How does ilunocitinib (Zenrelia) potentially improve upon the this compound dosing regimen in a clinical setting? A: Ilunocitinib is administered once daily from the start, unlike this compound, which requires twice-daily loading for two weeks. This simplifies the regimen, may improve compliance, and avoids the transient rebound pruritus sometimes observed when this compound is tapered to once-daily dosing [2].

Q: What is a critical safety consideration when designing a trial involving ilunocitinib? A: The ilunocitinib label contains a boxed warning regarding the risk of inadequate immune response to vaccines and potential for fatal vaccine-induced disease from modified live virus vaccines [2]. Trial protocols must include specific washout periods (e.g., discontinuing 28 days to 3 months prior to vaccination and withholding for at least 28 days after) [2].

Q: Beyond direct antipruritics, what is a critical comorbidity to manage in atopic subjects? A: Secondary bacterial pyoderma is extremely common. Failing to diagnose and treat it can perpetuate the "itch-scratch cycle." Guidelines strongly recommend performing cytology in all cases before initiating or changing antimicrobial therapy [3]. Resolving such infections removes a major pruritus trigger and is a foundational step in management.

References

Oclacitinib young dog contraindication safety under 12 months

Author: Smolecule Technical Support Team. Date: February 2026

Contraindication & Safety Profile in Young Dogs

The key safety concerns and their statistical basis are summarized in the table below.

Safety Concern Description & Observed Frequency in Young Dogs
Demodicosis (Demodectic Mange) Development or exacerbation of generalized demodicosis. A higher incidence was a primary finding leading to the age restriction [1] [2].
Infections (e.g., Pneumonia) Increased susceptibility to serious bacterial infections, including pneumonia [1] [2].
Bone Marrow Effects Pre-approval studies at 3x and 5x the standard dose showed an "unacceptable level" of demodicosis and pneumonia [2].

Mechanism of Action & Rationale for Age Restriction

Oclacitinib is a selective Janus kinase (JAK) inhibitor that primarily targets JAK1-dependent cytokines involved in itch, inflammation, and allergic responses [3] [4].

G Cytokine Cytokine (e.g., IL-2, IL-4, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK3 JAK3 Enzyme Receptor->JAK3 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription & Inflammatory Response Nucleus->Transcription Itch Pruritus (Itch) & Inflammation Transcription->Itch This compound This compound This compound->JAK1 Inhibits This compound->JAK3 Inhibits

The age restriction is based on the immature immune system of young puppies. The JAK/STAT pathway is crucial for normal immune development and function [3]. In young animals, more pronounced immunosuppression from this compound can disrupt normal immune regulation, leading to failure in controlling normally harmless skin mites (Demodex) and reduced defense against bacterial pathogens [1] [2].

Experimental Protocols & Research Guidance

For researchers designing non-clinical or clinical studies, consider these protocols to investigate the safety of JAK inhibitors in young animals.

Protocol 1: Juvenile Toxicology Study
  • Objective: Evaluate the immunosuppressive risks of this compound in puppies under 12 months.
  • Methodology:
    • Subjects: Use puppies of various age groups (e.g., 2-4 months, 5-7 months, 8-11 months) with a control group.
    • Dosing: Administer this compound at the standard dose (0.4-0.6 mg/kg) and higher multiples (e.g., 3x, 5x) for up to 14 days twice daily, followed by once-daily maintenance [2] [5].
    • Monitoring:
      • Clinical Signs: Daily observation for dermatological lesions, respiratory distress, and lethargy.
      • Parasitology: Weekly skin scrapings for Demodex mite quantification.
      • Hematology: CBC analysis performed weekly to monitor for bone marrow suppression (e.g., neutropenia) [2].
      • Immunology: Post-mortem analysis of lymphoid tissues (e.g., thymus, lymph nodes) for histopathological changes.
Protocol 2: Infection Challenge Model
  • Objective: Assess susceptibility to opportunistic infections.
  • Methodology:
    • Subjects: Puppies (e.g., 6 months old) treated with this compound vs. placebo.
    • Challenge: Controlled exposure to a relevant bacterial pathogen (e.g., Staphylococcus pseudintermedius) or assessment of natural Demodex infestation.
    • Endpoint Analysis: Compare rates of clinical infection, quantitative bacterial loads, and host immune response markers between groups.

Additional Research Considerations

  • Off-Label Use in Cats: this compound is not approved for cats, but off-label studies exist. Note that higher and more frequent dosing (e.g., 1 mg/kg BID) is often required. Be aware that a significant side effect in cats is neutropenia, observed in 7% of cats in one review, requiring careful hematological monitoring [2].
  • New Formulation Toxicity: The 2023 release of a highly palatable chewable formulation has led to reports of more severe overdose toxicosis in dogs and cats. Recent data indicates that ingestions exceeding 10 mg/kg can cause severe, life-threatening systemic signs, a departure from earlier data. This is a critical consideration for palatability and safety studies [6].

References

Oclacitinib cancer risk exacerbation neoplastic conditions monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Oclacitinib & Cancer Risk: A Balanced View

The relationship between this compound and cancer is complex. Here is a summary of the current evidence:

Aspect Key Findings Clinical Context & Relevance
Overall Safety Profile Long-term/lifelong use per label has a positive benefit-risk profile with no cumulative safety risk [1] [2]. Based on extensive pharmacovigilance data.
Incidence of Neoplasia No significant difference in neoplasia incidence between this compound-treated dogs and those on other systemic therapies [1] [2]. From a retrospective, age- and breed-matched cohort study.
Potential Anti-tumor Effect Enhanced radio-sensitivity in canine tumor cell lines (osteosarcoma, melanoma, thyroid adenocarcinoma); triggered apoptosis and impeded cell cycle via STAT3 inhibition [3]. Preclinical finding; suggests potential as a radio-sensitizer in combination therapy.
Efficacy in Lymphoma Limited efficacy in treating canine cutaneous epitheliotropic lymphoma (CEL); only 1 of 8 dogs showed symptomatic improvement [4]. Does not support its use as a primary treatment for CEL.

Experimental Protocols & Research Applications

For scientists investigating the interplay between this compound and cancer, here are detailed methodologies from recent studies.

Protocol 1: Evaluating Radio-Sensitizing Effects *In Vivo*

This protocol assesses if this compound can enhance the effects of radiation therapy [3].

  • 1. Cell Line Preparation: Use canine tumor cell lines (e.g., HMPOS for osteosarcoma, CMeC for melanoma, CTAC for thyroid adenocarcinoma). Maintain cells in standard culture conditions.
  • 2. Animal Model Preparation: Utilize immunocompromised mice (e.g., BALB/cAJcl-nu/nu) and establish xenograft tumors by subcutaneously injecting the tumor cells.
  • 3. Treatment Regimen: Once tumors reach a predetermined volume (e.g., ~100 mm³), randomly assign animals to one of four groups:
    • Group 1 (Control): Vehicle treatment.
    • Group 2 (this compound only): Administer this compound at a selected dose (e.g., via oral gavage).
    • Group 3 (Radiation only): Subject tumors to a defined X-irradiation dose.
    • Group 4 (Combination): Administer this compound prior to irradiation.
  • 4. Tumor Growth Assessment: Monitor and measure tumor volumes regularly post-treatment. Calculate tumor growth inhibition and compare across groups to identify synergistic effects.
  • 5. Molecular Analysis (Mechanism): Post-treatment, analyze tumor tissues via:
    • Western Blotting: To evaluate protein expression levels of p-STAT3 and STAT3.
    • qPCR: To quantify transcription of apoptosis-related genes (e.g., Bcl-2, Bax) and cell-cycle-regulating genes.
Protocol 2: Assessing Efficacy in Cutaneous Lymphoma

This clinical protocol evaluates the symptomatic response to this compound in a veterinary patient setting [4].

  • 1. Patient Selection: Enroll client-owned dogs with a confirmed diagnosis of cutaneous epitheliotropic lymphoma (CEL).
  • 2. Treatment Administration: Administer this compound orally at a standard dose (e.g., 0.4-0.6 mg/kg).
  • 3. Data Collection and Monitoring: Record and assess the following parameters at baseline and throughout the study:
    • Primary Outcomes: Cutaneous lesions (type, extent, severity) and pruritus (using a standardized scale, e.g., Pruritus Visual Analog Scale).
    • Secondary Outcomes: Survival time (from diagnosis), occurrence of adverse events (e.g., hematological parameters).
    • Prior Use: Document any previous use of this compound by the patient.
  • 4. Data Analysis: Use descriptive statistics to report the proportion of patients showing symptomatic improvement and the median survival time.

JAK/STAT Signaling Pathway & this compound's Mechanism

The following diagram illustrates the JAK/STAT signaling pathway and the specific mechanism of this compound, which is crucial for understanding its biological context.

G cluster_inhibit This compound Inhibition Cytokine Cytokine (e.g., IL-2, IL-4, IL-6, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK_Other Other JAK Enzyme (JAK2, JAK3, TYK2) Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Transcription Gene Transcription (Inflammation, Pruritus) Nucleus->Transcription Regulates Ocla This compound Inhibits Selectively Inhibits JAK1 Ocla->Inhibits Inhibits->JAK1 Blocks

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the mechanistic basis for investigating this compound as a radio-sensitizer? A1: Preclinical studies show that this compound inhibits STAT3 phosphorylation, a key protein in cell survival and proliferation. This inhibition can enhance radiation-induced apoptosis (programmed cell death) and arrest the cell cycle in the G1 phase, making tumor cells more vulnerable to radiation damage [3].

Q2: Are certain dog breeds or age groups more susceptible to adverse events from this compound? A2: Current major safety reviews and pharmacovigilance data have not identified specific breed predispositions. One comprehensive review specifically used an age- and breed-matched study design and found no significant difference in neoplasia incidence, suggesting the safety profile is consistent across these demographics [1] [2].

Q3: What are the most common adverse events reported in dogs treated with this compound? A3: According to pre- and post-marketing surveillance, the most frequently reported adverse events are gastrointestinal and include diarrhea, anorexia (loss of appetite), and lethargy [1] [2]. These are generally considered "very rare" in frequency.

References

Oclacitinib drug interactions cytochrome P450 inhibition potential

Author: Smolecule Technical Support Team. Date: February 2026

Key Evidence for Low CYP Interaction Potential

The following table summarizes the core evidence regarding oclacitinib's CYP inhibition potential:

Key Finding Supporting Evidence & Mechanism
Minimal CYP inhibition Designed with minimal inhibition of cytochrome P450 enzymes [1].
Low plasma protein binding Low plasma-protein binding reduces competition and displacement interactions with other drugs [1].
Low drug-drug interaction risk The risk for drug-drug interactions is believed to be low based on its protein binding and CYP profile [1].

This compound's Mechanism and the JAK-STAT Pathway

This compound is a selective Janus kinase (JAK) inhibitor. It primarily inhibits JAK1-dependent cytokines, which are involved in inflammation and pruritus (itch) in allergic dermatitis [2]. The diagram below illustrates this targeted signaling pathway.

G Cytokine Cytokine (e.g., IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates STAT->STAT Dimerizes NuclearPore Nucleus STAT->NuclearPore Translocation InflammatoryResponse Inflammatory Response and Pruritus NuclearPore->InflammatoryResponse Gene Transcription This compound This compound This compound->JAK1 Inhibits

This compound works by inhibiting the JAK1 enzyme, which blocks the signaling cascade that leads to the perception of itch and inflammation [3] [2]. This targeted mechanism of action is distinct from directly interfering with the liver's cytochrome P450 system, which is responsible for metabolizing many drugs.

Primary Clinical Drug Interaction Concerns

For researchers, the most significant documented interactions and contraindications for this compound are related to its immunomodulatory effects, not CYP metabolism:

  • Concomitant Immunosuppressants: The safe concurrent use of this compound with other immunosuppressive drugs, such as corticosteroids or cyclosporine, has not been formally evaluated and is generally not recommended [1].
  • Underlying Health Conditions: this compound is contraindicated in dogs with a history of neoplasia (cancer) or serious infections (including demodicosis), as it may increase susceptibility to infection or exacerbate these conditions [1] [3] [4].

Research Recommendations and Future Directions

  • Focus on Non-CYP Mechanisms: Given the strong evidence for low CYP interaction potential, future research should prioritize other interaction mechanisms, such as transporter proteins.
  • Consult Drug Databases: For the most up-to-date and comprehensive information, regularly check specialized drug interaction databases.

References

Oclacitinib chronic otitis interdigital furunculosis limited efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Why Efficacy is Limited in These Conditions

The core issue is that these are not purely allergic conditions. The following table summarizes the primary reasons for oclacitinib's limited effectiveness.

Condition Reasons for Limited this compound Efficacy
Chronic Otitis [1] Not very effective for managing recurrent/chronic otitis; sudden loss of efficacy is often linked to bacterial or Malassezia overgrowth. It is considered a "rather weak anti-inflammatory drug" and is not sufficient to resolve deep, established infections.
Interdigital Furunculosis [2] Not effective for treating the deep inflammation and ensuing self-trauma. This condition is a deep bacterial infection (pyoderma) often triggered by foreign body reactions to embedded hair shafts, conformational issues, or underlying allergies.

Experimental & Clinical Insights

For researchers designing studies, here are findings on therapeutic strategies from the literature.

  • Combination Therapy: A 2025 retrospective study found that in dogs that did not respond to either this compound or lokivetmab (a monoclonal antibody) monotherapy, combination therapy (COLT) provided superior pruritus control in 61.4% of cases. No adverse effects were noted with the combination [3].
  • Treatment Strategy Adjustment: One suggested strategy is to first induce remission of active, moderate-to-severe inflammation with a short course of a broad anti-inflammatory drug (like a short-acting glucocorticoid). Once clinical signs are mild, treatment can be switched to this compound for long-term control [1].
  • Address Root Causes: For interdigital furunculosis, the foundation of treatment involves aggressive and long-term (3-6 weeks) systemic antimicrobial therapy based on culture and susceptibility testing. Topical antimicrobial baths and addressing underlying triggers (like conformational issues or allergic dermatitis) are critical for success [2].

This compound Mechanism of Action

Understanding the drug's target is key to interpreting its limitations. This compound is a Janus kinase (JAK) inhibitor that preferentially inhibits JAK1 and, to a lesser degree, JAK3 enzymes [1]. This action decreases the activity of cytokines involved in allergy, inflammation, and pruritus (such as IL-2, IL-4, IL-6, IL-13, and IL-31) [1] [4]. The diagram below illustrates this signaling pathway.

G Cytokines Pro-allergic Cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) Receptor Cytokine Receptor Cytokines->Receptor JAKEnzymes JAK1 / JAK3 Enzymes Receptor->JAKEnzymes Activates STAT STAT Transcription JAKEnzymes->STAT CellularResponse Cellular Response: Itch & Inflammation STAT->CellularResponse This compound This compound This compound->JAKEnzymes Inhibits

Research Recommendations and Protocols

For scientists investigating these treatment failures, consider these experimental approaches.

  • Establish a Bacterial Infection Model: Since these conditions are driven by deep pyoderma, this compound's efficacy should be tested in models of established bacterial infection, not just pruritus. The presence of pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, which form biofilms and evade immune clearance, is highly relevant [5].
  • Protocol for Investigating COLT: A retrospective clinical study provides a model for testing combination therapy [3].
    • Subjects: Use animals with confirmed allergic dermatitis that have failed to respond to a 2–4 week course of both this compound and lokivetmab monotherapies.
    • Intervention: Administer this compound and lokivetmab concurrently.
    • Outcome Measures: Primary efficacy can be assessed using a reduction in the Pruritus Visual Analog Scale (pVAS). A reduction of ≥2 cm from the baseline monotherapy score is a significant indicator.
  • Co-morbidity Analysis: Investigate the role of underlying diseases. This compound is contraindicated in dogs with serious infections and may exacerbate conditions like demodicosis [4]. Research models should account for these comorbidities.

References

Oclacitinib versus cyclosporine onset action gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The following table synthesizes the quantitative data from a 12-week clinical trial involving 226 client-owned dogs with atopic dermatitis, providing a direct comparison of the two drugs [1] [2].

Parameter Oclacitinib Cyclosporine
Dosing Regimen 0.4–0.6 mg/kg twice daily for 14 days, then once daily [1] [2] 3.2–6.6 mg/kg once daily [1] [2]
Onset of Action (Pruritus Reduction) Significant reduction observed within 24 hours; 25.6% reduction on Day 1 [1] [2] Slower onset; 6.5% reduction on Day 1. Differences were significant up to Day 28 [1] [2]
Efficacy at Day 14 (CADESI-02) 58.7% reduction from baseline [1] [2] 43.0% reduction from baseline [1] [2]
Long-term Efficacy (Day 56) Maintained significant pruritus reduction [1] [2] Achieved similar pruritus reduction to this compound [1] [2]
Gastrointestinal Adverse Events Lower frequency [1] [2] Three times as many events compared to this compound [1] [2]

Mechanisms of Action

The distinct clinical profiles of this compound and cyclosporine are rooted in their different molecular mechanisms. The following pathways illustrate how each drug modulates the immune response.

G cluster_this compound This compound (JAK Inhibitor) Pathway cluster_cyclosporine Cyclosporine (Calcineurin Inhibitor) Pathway O_Cytokine Pro-allergic Cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) O_Receptor Cytokine Receptor O_Cytokine->O_Receptor Binds O_JAK1 JAK1 Enzyme O_Receptor->O_JAK1 Activates O_STAT STAT Protein O_JAK1->O_STAT Phosphorylates O_Nucleus Nucleus O_STAT->O_Nucleus Translocates to O_Response Cellular Response: Pruritus & Inflammation O_Nucleus->O_Response Gene Transcription O_Inhibit This compound Inhibits O_Inhibit->O_JAK1 C_Signal T-Cell Receptor Signal C_Calcium Calcium Influx C_Signal->C_Calcium C_Calcineurin Calcineurin C_Calcium->C_Calcineurin Activates C_NFAT NFAT (Transcription Factor) C_Calcineurin->C_NFAT Dephosphorylates C_Nucleus Nucleus C_NFAT->C_Nucleus Translocates to C_Response T-Cell Activation: Cytokine Production C_Nucleus->C_Response Gene Transcription C_Inhibit Cyclosporine Inhibits C_Inhibit->C_Calcineurin

Experimental Protocol Overview

The data in the comparison table is primarily derived from a specific clinical trial. Here is a detailed breakdown of its methodology [1].

  • Study Design: A blinded, randomized, positively controlled clinical trial with a complete block design, replicated across eight sites. The study duration was 84 days, with ciclosporin as the active control [1].
  • Participants: 226 client-owned dogs with a history of chronic, nonseasonal atopic dermatitis. Inclusion criteria required dogs to be over 12 months of age and have moderate to severe pruritus with a minimum Canine Atopic Dermatitis Extent and Severity Index (CADESI)-02 score of 25 [1].
  • Randomization and Blinding: Dogs were randomized in a 1:1 ratio to either treatment group. The study was single-blinded, meaning the veterinary investigators assessing outcomes were blinded to the treatment, though owners were not due to the different dosing regimens and drug presentations [1].
  • Key Outcome Measures:
    • Primary: Percentage reduction from baseline for owner-assessed pruritus (using a visual analog scale) and veterinarian-assessed dermatitis (using CADESI-02). A noninferiority test for this compound compared to ciclosporin was planned for Day 28 [1].
    • Secondary: Overall response to treatment assessed by both owner and veterinarian on a visual analog scale at the end of the study [1].
  • Data Collection: Pruritus was assessed by owners at home on Days 1, 2, and 7, and by both parties at clinic visits on Days 14, 28, 56, and 84. Safety was monitored via physical examinations, body weight records, and laboratory analyses (haematology, serum chemistry, urinalysis) [1].

Key Comparative Insights

  • Therapeutic Strategy: The difference in onset of action suggests distinct clinical roles. This compound is suited for rapid relief of pruritus, while cyclosporine, though slower, remains an effective option for long-term control once therapeutic levels are achieved [1] [3].
  • Safety and Tolerability: The significantly higher rate of gastrointestinal adverse events (e.g., vomiting, diarrhea) with cyclosporine is a critical differentiator that can impact patient compliance and quality of life [1] [2]. This compound offers a favorable gastrointestinal tolerability profile.
  • Mechanism and Specificity: this compound represents a more targeted approach, selectively inhibiting JAK1-dependent cytokines directly involved in itch and inflammation [3]. In contrast, cyclosporine has a broader immunosuppressive effect by inhibiting T-cell activation [1].

References

Oclacitinib versus prednisolone pruritus control comparative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key quantitative data from comparative clinical trials, providing a clear overview of the performance of each drug.

Metric Oclacitinib Prednisolone Notes & Comparative Data
Pruritus Reduction (Efficacy) Significant reduction, rapid onset [1] Significant reduction, rapid onset [1] No significant difference in mean reduction, except on Day 14 where this compound was more pronounced [1]
Onset of Action Within 4 hours [1] Within 24 hours (data from study duration) [1] This compound offers a significantly faster initial relief [1]
Common Adverse Events Similar frequency to prednisolone; self-limiting vomiting reported [2] [1] Polyuria, polydipsia, polyphagia [2] Glucocorticoid-specific side effects (PU/PD/polyphagia) are common with prednisolone [2]
Liver Enzyme Impact Mild, transient increases possible [2] Mild, transient increases possible [2] Appears to be a similar, low-risk profile for both drugs in short-term use [2]
Dosing Regimen 0.4-0.6 mg/kg twice daily for 14 days, then once daily [1] 0.5-1.0 mg/kg once daily for 6 days, then every other day [1] Standard protocols used in head-to-head trials [1]

Experimental Protocols in Key Studies

Understanding the methodology of pivotal trials is crucial for evaluating the quality of the data.

  • Study Design: A single-masked, randomized, controlled clinical trial with a complete block design was used to compare this compound and prednisolone directly [1].
  • Subjects: The study enrolled 123 client-owned dogs with a presumptive diagnosis of allergic dermatitis and owner-assessed moderate to severe pruritus [1].
  • Interventions: Dogs were randomized into two groups receiving either the standard this compound regimen or the standard prednisolone regimen for 28 days [1].
  • Outcome Measures:
    • Primary Efficacy: Owner-assessed pruritus using an enhanced Visual Analog Scale (VAS) [1].
    • Secondary Efficacy: Veterinarian-assessed dermatitis using an enhanced VAS [1].
    • Safety: Monitoring and recording of all adverse events throughout the study [1].

Mechanisms of Action

The therapeutic effects of this compound and prednisolone are achieved through two distinct signaling pathways, which are visualized below.

G cluster_this compound This compound (JAK Inhibitor) Pathway cluster_prednisolone Prednisolone (Glucocorticoid) Pathway Cytokine_O Cytokine (e.g., IL-4, IL-13, IL-31) Receptor_O Cytokine Receptor Cytokine_O->Receptor_O Binds JAK1_JAK3 JAK1 / JAK3 Enzymes Receptor_O->JAK1_JAK3 Activates STAT_O STAT Protein JAK1_JAK3->STAT_O Phosphorylates Nucleus_O Nucleus STAT_O->Nucleus_O Translocates Response_O Cellular Response: Pruritus & Inflammation Nucleus_O->Response_O Gene Transcription This compound This compound This compound->JAK1_JAK3 Inhibits Prednisolone Prednisolone GR Glucocorticoid Receptor (GR) Prednisolone->GR Binds GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus & Binds to NFkB Pro-inflammatory Factors (e.g., NF-κB) GR->NFkB Transrepression Anti_inflamm Anti-inflammatory Proteins GRE->Anti_inflamm Transactivation

Figure 1: Comparative Drug Mechanisms. This compound selectively inhibits JAK1/JAK3 enzymes in the cytokine signaling pathway, directly blocking the transcription of pro-inflammatory and pruritic genes [3]. Prednisolone binds to the glucocorticoid receptor (GR), which then modulates gene expression by both activating (transactivation) anti-inflammatory genes and suppressing (transrepression) pro-inflammatory factors [2].

Research Implications and Future Directions

The comparative data highlights several key considerations for future research and development:

  • Therapeutic Advantage: this compound's targeted mechanism avoids the broad transcriptional changes caused by prednisolone, explaining its improved tolerability and lower incidence of side effects like polyuria and polydipsia [2] [1]. This makes JAK inhibition a compelling strategy for chronic conditions.
  • Novel JAK Inhibitors: Recent studies show that ilunocitinib, a newer JAK inhibitor, provides significantly better long-term control of pruritus and skin lesions compared to this compound, with more dogs achieving clinical remission (PVAS < 2) from Day 28 onwards [4] [5]. This demonstrates ongoing innovation within this drug class.
  • Combination Therapy: Research indicates that a combined protocol of this compound and prednisolone is effective and safe for managing itch over 60 days, with the significant added benefit of a 73.3% lower cost compared to this compound monotherapy [2]. This presents a viable strategy for reducing treatment costs while maintaining efficacy.

Conclusion

References

Oclacitinib versus traditional Chinese medicine Dihuang Guiqin capsule trial

Author: Smolecule Technical Support Team. Date: February 2026

Oclacitinib (Apoquel) Overview

The tables below summarize key information about this compound from the recent scientific literature.

Table 1: Efficacy Data from Clinical Trials

Feature Description
Primary Use Control of pruritus associated with allergic dermatitis and control of atopic dermatitis in dogs at least 12 months of age [1].
Mechanism of Action Selective Janus kinase (JAK)1 inhibitor. It inhibits JAK1-dependent cytokines involved in inflammation, allergy, and pruritus (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) [1].
Onset of Action Rapid onset of efficacy, with relief from itching observed within 24 hours after the first oral dose [1].
Long-Term Control In a 112-day study, this compound effectively reduced pruritus and skin lesions, though another JAK inhibitor (ilunocitinib) showed superior long-term control from Day 28 onwards [2].
Comparative Efficacy Efficacy in controlling pruritus is comparable to oral cyclosporine and oral prednisolone [1].

Table 2: Safety and T-Cell Immunology Profile

Aspect Details
Most Common Adverse Events Diarrhea, anorexia, and lethargy are the most frequently reported. Post-marketing surveillance indicates that adverse events are "very rare" [1].
Immunosuppression Concerns Safety studies using high doses showed manifestations of immunosuppression like bacterial pneumonia and generalized demodex. Pyoderma is a common adverse effect [3].
Effect on T-Cells A 28-day clinical study in atopic dogs found that this compound does not deplete CD4+ and CD8+ T cells in peripheral blood. It causes a rapid, short-lived increase in these cells on day 7, with levels returning to baseline thereafter [3].
Impact on CD25 & Foxp3 Treatment down-regulates the expression of CD25 (a chain of the IL-2 receptor) on T cells and up-regulates the expression of Foxp3 (a key marker for regulatory T cells), potentially contributing to its therapeutic effect [3].
Benefit-Risk Profile Long-term or lifelong use per label instructions has a positive benefit-risk profile and is not associated with any cumulative safety risk [1].

Experimental Protocols from the Literature

The following are key methodologies cited in the search results regarding the study of this compound:

  • Clinical Trial for Pruritus and Skin Lesions: A common design is a randomized, blinded trial. For example, in one study, dogs with atopic dermatitis were randomized to receive this compound (0.4-0.6 mg/kg twice daily for 14 days, then once daily) or a comparator drug for up to 112 days. Efficacy was assessed by owners using a Pruritus Visual Analog Scale (PVAS) and by investigators using the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) [2].
  • Immunological Profiling: To investigate effects on T cells, studies often involve treating dogs with this compound at the recommended dose for 28 days. Blood samples are collected at multiple time points (e.g., Day 0, 7, 14, 28). Immune cells are then analyzed using flow cytometry to assess the percentage and absolute count of CD4+, CD8+, CD25+, and Foxp3+ T cell populations [3].
  • Anti-Tumor and Radio-Sensitizing Studies: In vitro studies use clonogenic assays on canine tumor cell lines (e.g., osteosarcoma, melanoma). Cells are exposed to this compound and radiation. In vivo assessments involve xenograft mouse models, where tumor growth is measured to evaluate the radio-sensitizing effects of the drug [4].

Visualizing the Core Mechanism of this compound

The diagram below illustrates the primary JAK/STAT signaling pathway targeted by this compound, which is central to its mechanism of action for reducing inflammation and pruritus.

G Cytokine Cytokine (e.g., IL-2, IL-4, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK_Other JAK3/TYK2 Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Inflammatory_Response Cellular Response: Inflammation & Pruritus Nucleus->Inflammatory_Response Gene Transcription This compound This compound This compound->JAK1 Inhibits

References

Oclacitinib antibacterial use reduction compared other anti-pruritics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antibacterial Use

The table below summarizes the key findings from clinical studies regarding the reduction in antibacterial usage associated with oclacitinib.

Study Type & Reference Comparison Groups Key Findings on Antibacterial Use Reduction Odds Ratio (OR) & P-value

| Retrospective Case-Control (University Hospital) [1] | Cases: Dogs on this compound (n=58) Controls: Dogs on other anti-pruritics (n=205) | • Lower odds of systemic antibacterial use. • Lower odds of amoxycillin clavulanic acid use. • Lower odds of topical neomycin use. | Systemic: OR 0.29 (P=0.007) AMC: OR 0.08 (P=0.024) Neomycin: OR 0.3 (P=0.029) | | Retrospective Case-Control (Nationwide General Practice) [2] | Cases: Dogs on this compound Controls: Dogs on other anti-pruritics | • Lower odds of cefovecin, chlorhexidine, neomycin, and amoxycillin clavulanic acid (AMC) use. | Cefovecin: OR 0.62 (P=0.043) Chlorhexidine: OR 0.57 (P<0.001) Neomycin: OR 0.4 (P<0.001) AMC: OR 0.55 (P=0.001) |

Detailed Experimental Data and Protocols

For a deeper understanding, here are the methodologies and contexts of the key studies cited.

  • Study Design and Population: The foundational evidence comes from retrospective case-control studies that analyzed the clinical records of client-owned dogs diagnosed with allergic dermatitis (e.g., atopic dermatitis, flea allergy, food allergy) [1] [2]. Cases were defined as dogs treated with this compound, while controls received other anti-pruritic therapies (e.g., topical/systemic glucocorticoids, antihistamines, medicated shampoos).
  • Methodology and Data Analysis: Researchers extracted data on prescribed medications, including antibacterials and anti-pruritics. The core of the analysis involved using multivariable logistic regression models to calculate odds ratios (OR). These models were adjusted for confounding variables such as the presence of concurrent skin infections (e.g., superficial pyoderma) or ear infections at the time of the initial consultation. This adjustment is critical, as it helps isolate the effect of this compound itself from the influence of pre-existing infection severity [1] [2].
  • Key Outcome and Interpretation: The consistent finding across studies is that dogs treated with this compound had significantly lower odds of being prescribed various systemic and topical antibacterial courses compared to the control group. This effect persisted even though one study noted that dogs prescribed this compound actually had higher odds of presenting with superficial pyoderma at baseline, suggesting they may have been more severe cases [2]. This strengthens the conclusion that the reduction in antibacterial use is linked to the drug's effectiveness.

Efficacy Compared to Other Anti-Pruitics

While the antibacterial-sparing effect is a significant secondary benefit, this compound's primary antipruritic efficacy is well-established against standard treatments.

Comparison Drug Efficacy Finding Study Reference
Prednisolone Similar rapid reduction in pruritus and dermatitis scores; this compound showed more pronounced improvement on Day 14. [3]
Cyclosporine Comparable control of clinical signs after 4 weeks; this compound had a faster onset (days vs. weeks) and a 3-fold lower risk of gastrointestinal side effects. [4]
Placebo Significantly superior and rapid (within 24 hours) reduction in owner-assessed pruritus and veterinarian-assessed dermatitis scores. [5]

Mechanism of Action and Clinical Workflow

The following diagram illustrates the proposed mechanism behind this compound's antibacterial-sparing effect, connecting its molecular action to the clinical outcome.

Start Canine Allergic Dermatitis A Cytokine Release (IL-2, IL-4, IL-6, IL-13, IL-31) Start->A B JAK-STAT Signaling Pathway Activation A->B C Pruritus (Itch) and Skin Inflammation B->C D Itch-Scratch Cycle & Skin Barrier Damage C->D E Secondary Bacterial & Yeast Infections D->E F Need for Antibacterial Therapy E->F Ocla This compound Administration (JAK1 Inhibitor) G Inhibition of Pruritogenic and Pro-inflammatory Cytokines Ocla->G H Reduced Pruritus & Skin Inflammation G->H H->D Breaks I Skin Barrier Healing & Cycle Interruption H->I J Prevention of Secondary Infections I->J K Reduced Antibacterial Use J->K

Research Summary and Implications

  • Summary of Evidence: The collective evidence indicates that This compound is associated with a significant reduction in antibacterial usage in dogs with allergic dermatitis compared to other anti-pruritic therapies. This effect is observed across different practice settings (referral and primary care) and for several common antibacterial agents [1] [2].
  • Proposed Mechanism: The antibacterial-sparing effect is likely secondary to its primary antipruritic and anti-inflammatory action. By effectively controlling itch and inflammation, this compound interrupts the itch-scratch cycle, allowing the skin barrier to heal and thereby reducing the incidence of secondary infections that require antibacterial treatment [4].
  • Research Implications: For drug development professionals, these findings highlight that the clinical value of a targeted anti-itch therapy may extend beyond symptom control to include important antimicrobial stewardship benefits. This provides a compelling argument for the development of similar targeted therapies.

References

Comprehensive Comparison: Oclacitinib vs. Glucocorticoids - Mechanisms, Efficacy, and Long-Term Safety Profiles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The management of allergic dermatitis in veterinary medicine has traditionally relied on glucocorticoids as first-line therapeutics due to their potent anti-inflammatory and immunosuppressive properties. However, the well-documented adverse effect profile associated with long-term glucocorticoid use has driven the development of targeted alternatives such as oclacitinib, a Janus kinase (JAK) inhibitor approved for canine use. This comprehensive analysis objectively compares these two therapeutic classes through systematic evaluation of their mechanisms of action, efficacy profiles, and long-term safety data derived from published clinical trials and experimental studies.

The significance of this comparison extends beyond immediate clinical applications to inform drug development strategies across species. Understanding the risk-benefit profiles of broad-spectrum immunosuppressants versus targeted pathway inhibitors provides valuable insights for researchers developing novel therapeutics for inflammatory and autoimmune conditions. This review synthesizes data from multiple controlled trials and long-term observational studies to present an evidence-based comparison relevant to researchers, scientists, and drug development professionals working in both veterinary and human pharmaceutical sectors.

Mechanisms of Action: Key Differences

Molecular Pathways

The fundamental distinction between this compound and glucocorticoids lies in their mechanism of action at the molecular level. This compound functions as a selective Janus kinase (JAK) inhibitor that preferentially inhibits JAK1-dependent cytokines involved in allergy, inflammation, and pruritus, such as interleukin (IL)-2, IL-4, IL-6, IL-13, and the pruritogenic cytokine IL-31 [1]. This targeted approach specifically blocks key pathways responsible for pruritus signaling and inflammatory responses associated with allergic dermatitis without broadly suppressing immune function.

In contrast, glucocorticoids exert their effects through both genomic and non-genomic pathways mediated by cytosolic glucocorticoid receptors [2]. The genomic mechanisms involve transrepression of pro-inflammatory transcription factors (NF-κB, AP-1) and transactivation of anti-inflammatory genes, resulting in broad immunosuppressive effects across multiple immune cell lineages, including T-lymphocytes, macrophages, and neutrophils [2]. The non-genomic mechanisms, which occur primarily at high doses, involve impairment of receptor signaling in T-lymphocytes and altered ion transport across cell membranes [2].

Comparative Mechanism Analysis

Table 1: Comparative Mechanisms of Action of this compound versus Glucocorticoids

Feature This compound Glucocorticoids
Primary molecular target JAK1/JAK3 enzymes Cytosolic glucocorticoid receptors
Key cytokines affected IL-31, IL-2, IL-4, IL-6, IL-13 IL-1, IL-2, IL-6, IL-8, TNF, IFN-γ, Cox-2
Cellular targets Limited to cytokine-responsive cells Ubiquitous across most cell types
Onset of action Rapid (within hours) Varies by preparation (hours to days)
Primary effect Targeted inhibition of specific pruritic and inflammatory pathways Broad anti-inflammatory and immunosuppressive
Effect on hypothalamic-pituitary-adrenal (HPA) axis No documented effect Significant suppression with chronic use

The following diagram illustrates the key signaling pathways targeted by each drug class:

G Figure 1: Comparative Signaling Pathways: This compound targets JAK-STAT pathway while glucocorticoids act through genomic mechanisms Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Enzyme (JAK1, JAK3) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Transcription Gene Transcription STAT->Transcription Dimerization & Nuclear Transport Pruritus Pruritus & Inflammation Transcription->Pruritus This compound This compound This compound->JAK Inhibits GRE Glucocorticoid Response Element AntiInflammatory Anti-inflammatory Proteins GRE->AntiInflammatory Glucocorticoid Glucocorticoid GR Glucocorticoid Receptor Glucocorticoid->GR GR->GRE Genomic Effects Transrepression Transrepression of NF-κB, AP-1 GR->Transrepression Transrepression->Pruritus Suppresses

Safety Profiles and Adverse Effects

Long-Term Safety Data for this compound

This compound has demonstrated a generally favorable safety profile in long-term studies. A compassionate use program evaluating this compound over 630 days reported that adverse events occurred in less than 5% of treated dogs [1]. The most frequently reported adverse effects included urinary tract infections (UTI), vomiting, otitis, pyoderma, and diarrhea [1] [3]. Hematology and serum chemistry parameters remained within normal reference ranges throughout the study period, indicating minimal systemic toxicity with prolonged administration [3].

Notably, a retrospective case-control study demonstrated that dogs with allergic dermatitis treated with this compound had significantly reduced antibacterial usage compared to those receiving other anti-pruritic therapies [4]. The odds of systemic antibacterial usage were lower in this compound-treated dogs (odds ratio: 0.29), suggesting better disease control and potentially reduced infection-related complications [4]. This finding was corroborated by a 2023 study that found this compound therapy was associated with an 83% reduction in concomitant treatments, including a 100% reduction in systemic antimicrobial therapy over an eight-week period [5].

Glucocorticoid Adverse Effects

Long-term glucocorticoid administration is associated with a wide spectrum of potentially serious adverse effects due to the ubiquitous presence of glucocorticoid receptors throughout the body [2] [6]. These adverse effects demonstrate a clear dose-dependent and duration-dependent relationship, with higher doses and longer treatment periods correlating with increased incidence and severity of complications [6].

Key concerns with prolonged glucocorticoid therapy include:

  • Metabolic effects: Weight gain, fat redistribution (truncal obesity, "buffalo hump," moon facies), hyperglycemia which may progress to diabetes mellitus, and dyslipidemia [6]
  • Musculoskeletal complications: Osteoporosis with increased fracture risk (affecting up to 40% of long-term users), osteonecrosis (particularly at doses >20 mg/day), and muscle wasting [6]
  • Immunosuppression: Increased susceptibility to infections due to impaired phagocyte function and decreased production of proinflammatory cytokines [6]
  • Cardiovascular effects: Hypertension, fluid retention, and increased risk of atrial fibrillation/flutter with high-dose therapy [6]
  • Ocular complications: Posterior subcapsular cataracts and increased intraocular pressure [6]
  • Endocrine suppression: HPA axis suppression leading to functional adrenal atrophy and potential adrenal crisis upon withdrawal [2]
Comparative Safety Analysis

Table 2: Long-Term Safety Profile Comparison

Safety Parameter This compound Glucocorticoids
Incidence of serious AEs <5% in long-term study [3] Dose-dependent, significantly higher
Gastrointestinal AEs Vomiting, diarrhea (infrequent) [1] GI ulceration, pancreatitis
Infectious complications UTI, pyoderma (infrequent) [3] Significantly increased risk of various infections
Metabolic effects Not reported Weight gain, hyperglycemia, diabetes mellitus, dyslipidemia
Musculoskeletal effects Not reported Osteoporosis (up to 40% fracture risk), osteonecrosis, muscle wasting
Endocrine effects Not reported HPA axis suppression, Cushing's syndrome
Cardiovascular effects Not reported Hypertension, fluid retention, atrial fibrillation
Ocular effects Not reported Cataracts, increased intraocular pressure
Impact on antibacterial use Significant reduction [4] [5] No comparable data showing reduction

Efficacy Comparison from Clinical Trials

Controlled Trial Methodologies

The efficacy profiles of this compound and glucocorticoids have been evaluated in several randomized controlled trials with varying designs and comparator groups:

  • This compound vs. Cyclosporine: A blinded, randomized clinical trial compared this compound (0.4-0.6 mg/kg twice daily for 14 days, then once daily) to ciclosporin (3.2-6.6 mg/kg once daily) in 226 dogs with atopic dermatitis over 84 days [7]. The study incorporated a noninferiority test at day 28 with primary efficacy measures being percentage reduction from baseline for owner-assessed pruritus (using visual analog scale) and investigator-assessed dermatitis (using CADESI-02) [7].

  • This compound vs. Prednisolone: A single-masked, controlled clinical trial with a randomized complete block design compared this compound (0.4-0.6 mg/kg orally twice daily for 14 days, then once daily) to prednisolone (0.5-1.0 mg/kg once daily for 6 days, then every other day) in 123 client-owned dogs with allergic dermatitis over 28 days [8]. Efficacy assessments included owner-assessed pruritus and veterinarian-assessed dermatitis using enhanced visual analog scales [8].

  • Long-term this compound Study: An open-label compassionate use study evaluated this compound in 247 client-owned dogs with allergic skin disease for up to 630 days [3]. Owners completed quality of life surveys and assessed pruritus using Visual Analog Scale at approximately 90-day intervals, while veterinarians assessed dermatitis using similar scales [3].

Efficacy Results Analysis

Table 3: Comparative Efficacy Data from Clinical Trials

Efficacy Measure This compound Glucocorticoids Cyclosporine
Onset of pruritus reduction Within 24 hours [1] Within 24-48 hours 1-4 weeks [7]
Pruritus reduction at day 7 25.6-61.0% reduction from baseline [7] Comparable to this compound [8] 6.5% reduction from baseline [7]
Pruritus reduction at day 28 Sustained improvement (61.5% reduction) [7] Sustained improvement [8] Comparable to this compound (61.5% reduction) [7]
Treatment success rate 62.3-67% within 7-14 days [1] Comparable to this compound [8] Similar long-term control [7]
Dermatitis improvement at day 14 58.7% reduction in CADESI-02 [7] Comparable reduction [8] 43.0% reduction in CADESI-02 [7]
Quality of life improvement >91.5% of cases showed improvement [3] No specific QoL data available No specific QoL data available
GI adverse event frequency Significantly lower (3-fold less than cyclosporine) [7] Higher than this compound 3-fold higher than this compound [7]

The efficacy data demonstrate that This compound provides rapid pruritus relief comparable to glucocorticoids but with a faster onset than cyclosporine [7]. While both this compound and glucocorticoids show similar efficacy in controlling clinical signs of allergic dermatitis, the safety profile differs significantly, particularly with long-term administration [1] [8].

Research Implications and Clinical Applications

Implications for Drug Development

The comparative profiles of this compound and glucocorticoids offer valuable insights for targeted drug development strategies:

  • JAK Inhibition Platform: The success of this compound as a selective JAK1 inhibitor demonstrates the potential for developing tissue-specific or pathway-selective inhibitors that maintain therapeutic efficacy while minimizing systemic adverse effects [1] [9]. This approach could be applied to other inflammatory conditions across species.

  • Cytokine-Specific Targeting: The pronounced effect of this compound on IL-31-mediated pruritus highlights the value of identifying and targeting key mediator cytokines in inflammatory pathways rather than employing broad immunosuppression [1].

  • Combination Therapy Strategies: Research suggests potential for synergistic treatment approaches where targeted inhibitors like this compound are used for rapid control of acute symptoms, while transitioning to alternative maintenance therapies for long-term management [1].

Practical Clinical Considerations

For researchers designing clinical trials and evaluating therapeutic options, several practical considerations emerge from this comparison:

  • Study Duration Considerations: Safety assessments for glucocorticoids require longer observation periods to detect metabolic, musculoskeletal, and endocrine adverse effects, while this compound's primary safety profile can be established in shorter durations [3] [6].

  • Patient Stratification Factors: Future studies should consider stratifying patients based on comorbidity profiles, with glucocorticoids potentially unsuitable for patients with pre-existing metabolic conditions, while this compound may require caution in patients with recurrent infections [1] [6].

  • Outcome Measure Selection: Efficacy assessments should include owner-reported quality of life measures alongside clinical scoring systems, as the this compound studies demonstrated significant QoL improvements that represent important therapeutic benefits [3] [5].

The following diagram illustrates a proposed decision framework for therapeutic selection in clinical practice and trial design:

G Figure 2: Decision Framework for Therapeutic Selection Based on Safety and Efficacy Profiles Start Patient with Allergic Dermatitis Assessment Disease Assessment: • Pruritus severity • Dermatitis extent • Comorbidities • Infection status Start->Assessment ShortTerm Short-Term Control Needs Assessment->ShortTerm LongTerm Long-Term Management Assessment->LongTerm GC_Short Glucocorticoids: Rapid effect but monitor for AEs ShortTerm->GC_Short No comorbidities Ocla_Short This compound: Rapid effect favorable AE profile ShortTerm->Ocla_Short Metabolic/other comorbidities present GC_Long Glucocorticoids: Avoid due to serious AE risk LongTerm->GC_Long Not recommended Ocla_Long This compound: Suitable with monitoring LongTerm->Ocla_Long Preferred pharmaceutical option Other_Long Other Options: Cyclosporine, immunotherapy LongTerm->Other_Long Non-pharmaceutical approaches

Conclusion

The comparative analysis of this compound and glucocorticoids reveals two distinct therapeutic approaches with differing efficacy and safety profiles. Glucocorticoids remain highly effective for rapid control of inflammation and pruritus but carry significant long-term safety concerns that limit their utility for chronic management. This compound offers comparable efficacy with a more favorable safety profile for long-term administration, representing an important advancement in targeted therapy for allergic dermatitis.

References

Oclacitinib clinical efficacy validation randomized controlled trials

Author: Smolecule Technical Support Team. Date: February 2026

Oclacitinib Efficacy vs. Alternatives in Canine Atopic Dermatitis

Comparison & Study Design Key Efficacy Findings (Pruritus) Key Efficacy Findings (Skin Lesions) Onset of Action & Notes

| vs. Placebo [1] Blinded, RCT, 299 dogs | Day 1: 29.5% reduction (vs. 6.5% placebo) Day 7: 61.5% reduction (vs. 6.5% placebo) Day 28: 47.4% reduction (vs. 10.4% placebo) | Day 28: 48.4% reduction in CADESI-02 score (vs. 3.6% increase with placebo) | Rapid onset (within 1 day). Differences were statistically significant (p<0.0001) at all time points up to Day 28 [1]. | | vs. Ciclosporin [2] Blinded, RCT, 226 dogs | Days 1-28: Significantly greater reduction with this compound Day 56: Similar reduction between treatments | Day 14: 58.7% reduction in CADESI-02 with this compound (vs. 43.0% with ciclosporin) | Faster onset than ciclosporin. 3x more GI side effects reported in the ciclosporin group [2]. | | vs. Lokivetmab [3] Prospective study, 25 dogs | Both treatments significantly reduced pruritus (PVAS) to a similar degree over 8 weeks. | Both treatments significantly reduced skin lesions (CADESI-04) to a similar degree over 8 weeks. | Both are effective; no significant difference in efficacy found in this study [3]. | | vs. Ilunocitinib [4] [5] Blinded, RCT, 338 dogs | Days 0-14: Similar reduction for both. Days 28-112: PVAS scores significantly lower for ilunocitinib (p ≤ 0.003). More ilunocitinib dogs achieved clinical remission (PVAS<2). | Days 28-112: CADESI-04 scores significantly lower for ilunocitinib (p ≤ 0.023). | Ilunocitinib showed better long-term control. Both drugs had similar safety profiles [4]. |

Detailed Experimental Protocols

For research and development professionals, the methodological details of these trials are critical for evaluating the data.

  • Typical this compound Dosing Regimen: In the cited RCTs, this compound was administered orally at 0.4–0.6 mg/kg twice daily for the first 14 days, followed by once-daily maintenance for the remainder of the study (up to 112 days) [1] [4] [2].
  • Control Group Protocols:
    • Placebo: Administered as an excipient-matched tablet on the same schedule as this compound [1].
    • Ciclosporin (Positive Control): Administered orally once daily at 3.2–6.6 mg/kg, following label directions to be given on an empty stomach [2].
    • Ilunocitinib (Investigational Control): Administered orally once daily at 0.6–0.8 mg/kg for the study duration [4].
  • Key Efficacy Endpoints:
    • Owner-Assessed Pruritus: Measured using a Visual Analog Scale (VAS) or an enhanced Pruritus VAS (PVAS), where owners mark their dog's itch level on a line (e.g., 0 cm = no itch, 10 cm = worst imaginable itch). A ≥50% reduction from baseline is a common success criterion [2] [3].
    • Veterinarian-Assessed Skin Lesions: Scored using the Canine Atopic Dermatitis Extent and Severity Index (CADESI). Veterinarians evaluate the extent and severity of erythema, lichenification, and excoriation across multiple body sites. The CADESI-02 and CADESI-04 are validated iterations [1] [4].
  • Study Populations: Enrolled dogs were client-owned, at least 12 months old, with a documented history of chronic atopic dermatitis. Diagnosis was based on accepted criteria (e.g., Favrot's or Prelaud's), and other pruritic diseases were ruled out [1] [3].

JAK Inhibitor Mechanism of Action

The following diagram illustrates the targeted mechanism of this compound, which underlies its clinical efficacy.

G Allergens Allergens Cytokines Pro-allergic & Pro-inflammatory Cytokines (e.g., IL-31, IL-4, IL-13) Allergens->Cytokines Triggers JAK1 JAK1 Enzyme Cytokines->JAK1 Bind Receptors STAT STAT Proteins JAK1->STAT Phosphorylates CellularResponse Cellular Response STAT->CellularResponse Dimerizes & Activates PruritusInflammation Pruritus & Inflammation CellularResponse->PruritusInflammation This compound This compound (JAK1 Inhibitor) This compound->JAK1 Inhibits

This mechanism allows this compound to target specific pathways involved in itch and inflammation, potentially leading to a rapid clinical effect [1] [2].

Key Insights for Professionals

  • Efficacy vs. Safety Profile: this compound's rapid onset makes it suitable for acute flare-ups [2]. Its targeted mechanism is associated with a lower rate of gastrointestinal adverse events compared to ciclosporin [2].
  • Indirect Clinical Benefit: One retrospective study associated this compound use with a significant reduction in systemic antibacterial therapy, suggesting that effective dermatitis control can reduce secondary infections and support antimicrobial stewardship [6].
  • Evolving Competitive Landscape: The recent (2025) head-to-head trial indicates that ilunocitinib, a newer once-daily JAK inhibitor, may offer more effective long-term control of pruritus and skin lesions compared to this compound, with a similar safety profile [4]. This represents a potential advancement in this drug class.

References

Validated Scales & Quality of Life Metrics for Canine Atopic Dermatitis Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the core outcome measures and metrics used in clinical trials to assess the efficacy of Oclacitinib and its alternatives [1] [2] [3].

Metric / Scale Name Full Name & Details Method of Assessment Definition of Treatment Success / Key Thresholds
Owner-Assessed Pruritus Visual Analog Scale (PVAS) An enhanced 10 cm Visual Analog Scale for owners to assess the severity of their dog's pruritus [1] [4]. Owner-reported A reduction of ≥2 cm (or ≥2 points) from the baseline score is a common benchmark for success [1] [2]. A score of <2 cm is considered within the range of a healthy, non-allergic dog, indicating clinical remission [1].
CADESI Canine Atopic Dermatitis Extent and Severity Index. Investigators use this to score the extent and severity of skin lesions. The 4th iteration (CADESI-04) was used in recent studies [1]. Clinician-assessed A reduction of ≥50% from the baseline score is a common benchmark for success [2]. A score of <10 is considered within the range of a healthy, non-allergic dog, indicating clinical remission [1].
Treatment Success Consensus A subjective, overall assessment of the treatment response [1]. Combined owner and clinician consensus Based on the collective evaluation of the dog's improvement, not solely on a specific delta change in a single score [1] [5].
Quality of Life Improvements Positive effects on the dogs' quality of life were observed in long-term studies of this compound, though a specific scale name is not mentioned in the provided results [2]. Owner-reported (implied) Significant positive effects were reported in >91.5% of cases after 630 days of treatment with this compound [2].

Detailed Experimental Protocols from Key Studies

Here is a breakdown of the methodologies used in pivotal and recent clinical trials.

Initial this compound Pivotal Trial (Cosgrove et al., 2013)

This study established the initial efficacy and safety profile of this compound [4].

  • Study Design: Randomized, double-blinded, placebo-controlled trial.
  • Subjects: 436 client-owned dogs with moderate to severe owner-assessed pruritus and a presumptive diagnosis of allergic dermatitis.
  • Intervention: this compound (0.4–0.6 mg/kg orally twice daily) versus an excipient-matched placebo. Dogs could remain on the study for up to 28 days.
  • Primary Outcomes:
    • Change in owner-assessed pruritus using an enhanced 10 cm VAS from Day 0 to Day 7.
    • Change in veterinarian-assessed dermatitis severity on Days 0 and 7.
Ilunocitinib vs. This compound Blinded Trial (Förster et al., 2025)

This recent head-to-head trial provides a direct comparison with a newer JAK inhibitor and uses modern remission criteria [1].

  • Study Design: Prospective, double-blinded, randomized, positive-controlled field study, initially for 56 days with an optional extension to 112 days.
  • Subjects: 338 client-owned dogs diagnosed with canine atopic dermatitis.
  • Intervention & Dosing:
    • This compound: 0.4–0.6 mg/kg twice daily for 14 days, then once daily.
    • Ilunocitinib: 0.6–0.8 mg/kg once daily.
  • Primary Efficacy Measures:
    • Owner-assessed pruritus using PVAS.
    • Investigator-assessed skin lesions using CADESI-04.
  • Key Analysis: The study evaluated both traditional success (delta changes) and the more stringent goal of clinical remission, defined as achieving PVAS <2 and CADESI-04 <10 [1].
Combination Therapy Retrospective Study (2025)

This study explored options for dogs that do not respond adequately to monotherapy [5].

  • Study Design: Retrospective study of medical records.
  • Subjects: 44 client-owned dogs with allergic dermatitis that did not respond satisfactorily to both this compound and Lokivetmab as monotherapies.
  • Intervention: Combination this compound-Lokivetmab Therapy (COLT).
  • Outcome Measure: Treatment response was defined as a ≥2 cm reduction in PVAS from baseline plus consensus between client and clinician on improvement.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of this compound and the general workflow of a clinical trial assessing its efficacy.

G cluster_0 Clinical Trial Workflow A Pro-inflammatory & Pruritogenic Cytokines (e.g., IL-31) B Cytokine Binds to Receptor A->B C JAK Enzyme Activation (JAK1 preferred) B->C D JAK phosphorylates STAT C->D E STATs dimerize & translocate to the nucleus D->E F Gene Transcription: Itch & Inflammation E->F This compound This compound This compound->C  Inhibits p1 S1 S2 S1->S2 S3 S2->S3 S4 S3->S4 S5 S4->S5

Key Insights from the Data

  • Beyond Delta Changes: While a reduction in PVAS (≥2) and CADESI-04 (≥50%) has been a traditional benchmark for success, the field is moving towards evaluating clinical remission—bringing scores into the range of a healthy dog (PVAS<2, CADESI-04<10) [1]. This represents a higher standard of efficacy.
  • Quality of Life is Measured: Long-term studies with this compound specifically report positive effects on quality of life, which is a critical metric for a chronic condition [2]. The methodologies suggest this is captured via owner reporting, even if a specific scale name is not provided.
  • Combination Therapy is a Valid Strategy: For cases where monotherapy fails, the combination of this compound and Lokivetmab (COLT) has shown significant efficacy, providing another option for difficult-to-manage cases [5].

References

Oclacitinib cost-effectiveness analysis versus biologic therapies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Oclacitinib vs. Biologic Therapies

The table below summarizes the core characteristics of this compound and the biologic therapy Lokivetmab, based on available experimental and clinical data.

Feature This compound (JAK Inhibitor) Biologic Therapy (Lokivetmab)
Drug Class Synthetic small molecule JAK inhibitor [1] Monoclonal antibody (biological agent) [2]
Molecular Target Janus kinase 1 (JAK1) enzyme [1] [3] Canine interleukin-31 (IL-31) [2]
Primary Mechanism Inhibits intracellular JAK/STAT pathway, blocking multiple pro-inflammatory, pro-allergic, and pruritogenic cytokines (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) [1] [3] Neutralizes a single, key pruritogenic cytokine (IL-31) in the extracellular space [2]
Onset of Action Rapid (within 24 hours) [4] Information not specified in search results
Efficacy Evidence Significant reduction in pruritus (from 7.58 cm to 2.59 cm on VAS) and dermatitis lesions in a randomized controlled trial (RCT) [4]. Reported to have a "more pronounced effect on pruritis compared to cyclosporin" [5].
Immunomodulatory Effects Down-regulates CD25 (IL-2Rα) on T-cells and up-regulates Foxp3+ T-regulatory cells, suggesting broader immunomodulation [6]. Targeted action against a single cytokine pathway [2].
Secondary Benefits Antimicrobial-sparing effect; significant reduction in use of systemic and topical antimicrobials in allergic dogs [5]. Information not specified in search results
Key Clinical Trial Randomized, double-blinded, placebo-controlled trial (n=436 dogs) [4]. Information not specified in search results

Detailed Experimental Data and Protocols

For research and development purposes, here is a deeper dive into the key experiments that established the profiles of these therapies.

This compound: Establishing Mechanism and Efficacy
  • Experimental Protocol (Mechanism of Action):

    • Objective: To determine the potency and selectivity of this compound against JAK enzymes and cytokine function [1].
    • In-Vitro Methods:
      • Enzyme Assays: Recombinant human JAK kinase domains were used in isolated enzyme assays with Caliper microfluidics technology to calculate IC50 values [1].
      • Cellular Assays: The inhibitor's effect on cytokine function was tested in human or canine cell models (e.g., canine whole blood, human B-cell line) stimulated with specific cytokines (IL-2, IL-4). Cell proliferation and STAT pathway activation were measured via tritiated thymidine incorporation and beta-lactamase reporter gene assays, respectively [1].
    • Key Findings: this compound demonstrated potent inhibition of JAK1 (IC50 = 10 nm) and suppressed the function of JAK1-dependent cytokines (IL-2, IL-4, IL-6, IL-13, IL-31) while having minimal effect on JAK2/JAK3-dependent cytokines at therapeutic concentrations [1].
  • Experimental Protocol (Clinical Efficacy):

    • Objective: To evaluate the safety and efficacy of this compound for controlling pruritus and skin lesions in dogs with allergic dermatitis [4].
    • Trial Design: Randomized, double-blinded, placebo-controlled trial.
    • Subjects: 436 client-owned dogs with moderate to severe pruritus [4].
    • Intervention: this compound (0.4-0.6 mg/kg) or placebo administered orally twice daily for up to 28 days [4].
    • Outcome Measures: Owner-assessed pruritus severity using a visual analog scale (VAS) from day 0 to 7, and veterinarian-assessed dermatitis VAS on days 0 and 7 [4].
    • Key Findings: The this compound group showed a statistically significant (p < 0.0001) reduction in pruritus VAS scores within 24 hours, with scores decreasing from a baseline of 7.58 cm to 2.59 cm. Dermatitis lesions were also significantly improved compared to placebo [4].
Biologic Therapy (Lokivetmab): Clinical Positioning

While detailed experimental protocols for lokivetmab were not available in the search results, its positioning is based on a review of current treatment options.

  • Reported Efficacy: A scientific review notes that lokivetmab "has been reported to have a more pronounced effect on pruritis compared to cyclosporin" [5].
  • Mechanism Context: Its action is defined as a "targeted therapy" that modifies the immune response by specifically neutralizing IL-31, a key cytokine that mediates neuronal itch [2].

Indirect Evidence for Cost-Effectiveness

Although direct cost data is absent, a significant real-world study provides strong indirect evidence relevant to a cost-effectiveness analysis.

  • Antimicrobial-Sparing Effect of this compound: A 2022 retrospective case-control study across Australian general practices analyzed antimicrobial usage in dogs with allergic dermatitis. The study found that dogs treated with this compound required significantly fewer courses of antimicrobials to treat secondary infections compared to dogs on other anti-pruritic treatments. Specifically, the use of key drugs like cefovecin, amoxycillin-clavulanic acid, and chlorhexidine was reduced by approximately 40-60% [5].
  • Implication for Cost-Analysis: This reduction in concomitant antimicrobial use represents a direct reduction in drug costs and aligns with antimicrobial stewardship goals, potentially reducing long-term costs associated with antimicrobial resistance [5].

JAK-STAT Signaling Pathway in Allergic Dermatitis

The following diagram illustrates the targeted pathway, which is central to understanding the mechanism of this compound.

G Cytokine Cytokine (e.g., IL-2, IL-4, IL-6, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK2 JAK2/3 Enzyme Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription (Inflammation, Pruritus) Nucleus->Transcription Induces This compound This compound This compound->JAK1 Inhibits Biologic Biologic (e.g., Lokivetmab) Biologic->Cytokine Neutralizes

This comparison highlights a fundamental trade-off: this compound offers a broad and rapid mechanism with documented real-world benefits on antimicrobial use, while biologics provide a highly targeted approach. The lack of direct cost data remains a significant gap for a full health economic analysis.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15724617 g/mol

Monoisotopic Mass

337.15724617 g/mol

Heavy Atom Count

23

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Oclacitinib

Use Classification

Veterinary drugs -> Apoquel -> EMA Drug Category
Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Little PR, King VL, Davis KR, Cosgrove SB, Stegemann MR. A blinded, randomized clinical trial comparing the efficacy and safety of oclacitinib and ciclosporin for the control of atopic dermatitis in client-owned dogs. Vet Dermatol. 2014 Dec 12. doi: 10.1111/vde.12186. [Epub ahead of print] PubMed PMID: 25496303.
2: Gadeyne C, Little P, King VL, Edwards N, Davis K, Stegemann MR. Efficacy of oclacitinib (Apoquel(®) ) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia. Vet Dermatol. 2014 Dec;25(6):512-e86. doi: 10.1111/vde.12166. Epub 2014 Aug 11. PubMed PMID: 25109820.
3: Cosgrove SB, Wren JA, Cleaver DM, Walsh KF, Follis SI, King VI, Tena JK, Stegemann MR. A blinded, randomized, placebo-controlled trial of the efficacy and safety of the Janus kinase inhibitor oclacitinib (Apoquel®) in client-owned dogs with atopic dermatitis. Vet Dermatol. 2013 Dec;24(6):587-97, e141-2. doi: 10.1111/vde.12088. PubMed PMID: 24581322.
4: Gonzales AJ, Bowman JW, Fici GJ, Zhang M, Mann DW, Mitton-Fry M. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. J Vet Pharmacol Ther. 2014 Aug;37(4):317-24. doi: 10.1111/jvp.12101. Epub 2014 Feb 5. PubMed PMID: 24495176.
5: Collard WT, Hummel BD, Fielder AF, King VL, Boucher JF, Mullins MA, Malpas PB, Stegemann MR. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. J Vet Pharmacol Ther. 2014 Jun;37(3):279-85. doi: 10.1111/jvp.12087. Epub 2013 Dec 16. PubMed PMID: 24330031.
6: Cosgrove SB, Wren JA, Cleaver DM, Martin DD, Walsh KF, Harfst JA, Follis SL, King VL, Boucher JF, Stegemann MR. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis. Vet Dermatol. 2013 Oct;24(5):479-e114. doi: 10.1111/vde.12047. Epub 2013 Jul 5. PubMed PMID: 23829933.

Explore Compound Types